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  • Product: Leucinostatin A, hydrochloride
  • CAS: 78149-02-7

Core Science & Biosynthesis

Foundational

Leucinostatin A, Hydrochloride: Discovery, Biosynthesis, and Mechanistic Paradigms in Drug Development

A Technical Whitepaper by a Senior Application Scientist Executive Summary Leucinostatin A is a potent, non-ribosomal nonapeptide originally isolated from fungal sources. Known for its profound antiprotozoal, antifungal,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

Leucinostatin A is a potent, non-ribosomal nonapeptide originally isolated from fungal sources. Known for its profound antiprotozoal, antifungal, and anticancer properties, its development into a viable therapeutic has been historically bottlenecked by acute mammalian toxicity. This whitepaper provides an in-depth technical analysis of the discovery, biological origin, and complex mechanism of action of Leucinostatin A and its hydrochloride salt. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide serves as a foundational resource for researchers engineering the next generation of targeted lipopeptide therapeutics.

Discovery and Biological Origin

Fungal Isolation and Endophytic Symbiosis

Leucinostatin A was first isolated in 1973 by Arai et al. from the culture broth of the fungus Purpureocillium lilacinum (formerly classified as Penicillium lilacinum or Paecilomyces lilacinus) [[1]](). Subsequent ecological studies revealed a fascinating endophytic origin: the peptide is also produced by Acremonium sp., an endophytic fungus residing within the European yew (Taxus baccata) 2.

Evolutionary Causality: Why does the host plant not succumb to the severe phytotoxicity of Leucinostatin A? Research indicates that T. baccata expresses a specific UDP-glucose:leucinostatin A glucosyltransferase. This enzyme catalyzes the conversion of Leucinostatin A into a β -di-O-glucoside derivative, drastically reducing the peptide's bioactivity and protecting the host tissue while maintaining the fungus's defensive ecological niche 2.

Biosynthetic Assembly

The biosynthesis of Leucinostatin A is governed by a massive Non-Ribosomal Peptide Synthetase (NRPS) gene, designated lcsA, which comprises ten C-A-PCP modules 3. This enzymatic assembly line incorporates several unusual, non-proteinogenic amino acids—such as 4-methyl-L-proline, hydroxyleucine, and α -aminoisobutyric acid (AIB)—yielding an α -helical lipopeptide capped with a hydrophobic 4-methylhex-2-enoic acid at the N-terminus and a basic N1,N1-dimethylpropane-1,2-diamine (DPD) moiety at the C-terminus [[3]]().

Chemical Structure & Physicochemical Properties

To utilize Leucinostatin A in rigorous in vitro and in vivo assays, researchers typically convert the free base into its hydrochloride salt.

Chemical Causality: The native free base exhibits poor aqueous solubility, leading to aggregation in physiological buffers and requiring high concentrations of DMSO, which can independently perturb cellular lipid bilayers. By protonating the basic dimethylamine group at the C-terminus with hydrochloric acid, we generate Leucinostatin A hydrochloride ( C62​H111​N11​O13​⋅HCl ). This drastically improves solubility and ensures uniform partitioning into target membranes [[4]]().

Table 1: Physicochemical Profile of Leucinostatin A Hydrochloride
PropertySpecification
Molecular Formula C62​H111​N11​O13​⋅HCl
Monoisotopic Mass (Free Base) 1217.8363 Da
Key Structural Motifs AHMOD side chain, Hydroxyleucine (Pos 7), DPD C-terminus
Solubility Soluble in Methanol, Ethanol, DMSO; improved aqueous solubility as HCl salt
Acute Toxicity (LD50) ~1.8 mg/kg (intraperitoneal, murine model)

Mechanism of Action: A Dual-Target Paradigm

Leucinostatin A exerts its biological effects through a highly specific, dual-pronged attack on cellular energy infrastructure and stromal signaling networks.

Mitochondrial Destabilization and ATP Synthase Inhibition

Historically, Leucinostatin A was recognized as an uncoupler of oxidative phosphorylation, capable of dissipating the electrochemical proton gradient across the inner mitochondrial membrane 5. However, recent high-resolution studies have elucidated a secondary, more lethal mechanism: it directly binds to and inhibits the mitochondrial ATP synthase 5. Mechanistic Insight: The peptide binds adjacent to the essential acidic residues of the membrane-embedded c-ring of ATP synthase. The hydroxyleucine residue at position 7 is strictly essential for this specific target engagement. This dual action (uncoupling + direct ATP synthase inhibition) is the primary driver of its extreme mammalian toxicity 5.

Anticancer Activity via Tumor-Stroma Modulation

In oncology models, Leucinostatin A demonstrates a unique mechanism against solid tumors. It significantly suppresses prostate cancer growth (e.g., DU-145 cells) not merely by direct cytotoxicity, but by downregulating the expression of insulin-like growth factor-I (IGF-I) in adjacent prostate stromal cells (PrSC) 6.

MOA LcsA Leucinostatin A Mito Inner Mitochondrial Membrane LcsA->Mito Partitioning IGF1 Downregulation of IGF-I (Prostate Stromal Cells) LcsA->IGF1 Stromal Modulation ATPS Mitochondrial ATP Synthase (c-ring target) Mito->ATPS Binding (via Hydroxyleucine-7) Uncouple Oxidative Phosphorylation Uncoupling Mito->Uncouple Membrane Destabilization Death Cell Death / Growth Arrest ATPS->Death ATP Depletion Uncouple->Death Potential Dissipation IGF1->Death Loss of Growth Signal

Figure 1: Dual-pathway mechanism of action for Leucinostatin A.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies outline the critical steps for isolation and functional validation.

Protocol A: Isolation and Hydrochloride Salt Formation
  • Cultivation: Culture Purpureocillium lilacinum in a liquid medium (e.g., 16 L scale) for 7-10 days until secondary metabolite production peaks.

  • Resin Adsorption: Filter the broth and apply the filtrate to a Diaion HP-20 macroporous resin column.

    • Causality: The hydrophobic N-terminal 4-methylhex-2-enoic acid allows strong van der Waals adsorption to the resin, effectively desalting and concentrating the lipopeptides from the bulk aqueous media 1.

  • Elution & Size Exclusion: Elute with acetone, concentrate to an oil, and fractionate via a Sephadex LH-20 column.

    • Causality: Sephadex LH-20 separates molecules by size and hydrophobicity, removing large polymeric impurities and small polar contaminants.

  • Preparative HPLC: Purify the active fractions using reversed-phase HPLC to separate Leucinostatin A from its closely related analogs (e.g., Leucinostatin Y or B) 1.

  • Salt Formation: Dissolve the purified free base in minimal methanol and titrate with 0.1M HCl to pH 4.5. Lyophilize to yield Leucinostatin A hydrochloride.

Protocol B: ATP Synthase Inhibition Assay
  • Mitochondrial Purification: Purify active ATP synthase from bovine or yeast mitochondria.

  • Liposome Reconstitution: Reconstitute the enzyme into artificial liposomes alongside a primary proton pump.

    • Causality: Testing in whole cells conflates uncoupling with direct enzyme inhibition. Reconstituting the enzyme in liposomes isolates the ATP synthesis direction, allowing precise measurement of direct c-ring inhibition without background cellular ATPase activity 5.

  • Quantification: Introduce Leucinostatin A hydrochloride (1-100 nM) and measure ATP production via a luciferin-luciferase luminescence assay.

Workflow Cult 1. Fungal Cultivation (P. lilacinum) Extr 2. Resin Adsorption (Diaion HP-20) Cult->Extr Chrom 3. Size Exclusion (Sephadex LH-20) Extr->Chrom HPLC 4. Preparative HPLC (Isomer Resolution) Chrom->HPLC Salt 5. Salt Formation (HCl Titration) HPLC->Salt Val 6. Validation (Liposome Assay) Salt->Val

Figure 2: Experimental workflow for Leucinostatin A isolation and functional validation.

Structure-Activity Relationship (SAR) and Drug Development

Leucinostatin A is one of the most potent antiprotozoal compounds ever discovered, showing exceptional efficacy against Trypanosoma brucei7. However, its clinical translation was halted by its mammalian toxicity (LD50 ~1.8 mg/kg) 8.

Recent SAR studies have successfully decoupled its therapeutic efficacy from its toxicity. By modifying the peptide sequence—specifically removing the hydroxyleucine at position 7—researchers engineered synthetic derivatives like Lefleuganan (ZHAWOC6027) 5.

Table 2: SAR Comparison - Natural vs. Synthetic Derivatives
CompoundHydroxyleucine (Pos 7)ATP Synthase InhibitionMembrane UncouplingAntiprotozoal EfficacyMammalian Toxicity
Leucinostatin A PresentYes (Nanomolar range)YesHighHigh (Lethal)
Lefleuganan AbsentNo YesHighLow (Clinical candidate)

References

  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28. Journal of Natural Products - ACS Publications. 1

  • Glucosylation of the peptide leucinostatin A, produced by an endophytic fungus of European yew, may protect the host from leucinostatin toxicity. PubMed. 2

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens. 3

  • Leucinostatin a, hydrochloride (C62H111N11O13). PubChemLite. 9

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry - ACS Publications. 5

  • Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells. ResearchGate. 6

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. PMC. 7

  • Secondary Metabolites of Purpureocillium lilacinum. MDPI. 8

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Exploratory

The Multifaceted Mechanism of Action of Leucinostatin A: A Technical Guide for Researchers

Abstract Leucinostatin A, a non-ribosomal nonapeptide produced by fungi such as Purpureocillium lilacinum, exhibits a broad spectrum of potent biological activities, including antifungal, antiprotozoal, and antitumor eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Leucinostatin A, a non-ribosomal nonapeptide produced by fungi such as Purpureocillium lilacinum, exhibits a broad spectrum of potent biological activities, including antifungal, antiprotozoal, and antitumor effects[1][2][3]. Its significant cytotoxicity, however, has limited its therapeutic application and spurred in-depth investigation into its mechanism of action. This technical guide synthesizes current research to provide a comprehensive overview of how Leucinostatin A exerts its effects at the molecular and cellular levels. The core mechanism is a dual interference with mitochondrial function: at low nanomolar concentrations, it acts as a specific, high-affinity inhibitor of F-type ATP synthase, while at higher concentrations, it functions as an ionophore, uncoupling oxidative phosphorylation by dissipating the mitochondrial membrane potential[4][5]. These primary actions trigger a cascade of downstream cellular consequences, including the indirect inhibition of protein synthesis, disruption of mTORC1 signaling, and modulation of the tumor microenvironment[6][7][8]. This document details these mechanisms, presents validated experimental protocols for their investigation, and provides a framework for future research and development of Leucinostatin-based derivatives.

Introduction to Leucinostatin A

Chemical Nature and Origin

Leucinostatin A is the principal component of a complex of atypical nonapeptide antibiotics first isolated in 1973 from Penicillium lilacinum (now Purpureocillium lilacinum)[1]. The structure is characterized by several uncommon amino acids and a hydrophobic nature, which allows it to assume an alpha-helical secondary structure in nonpolar environments, facilitating its interaction with cellular membranes[3][9][10].

Spectrum of Biological Activity

Leucinostatins demonstrate potent activity against a wide range of organisms and cell types:

  • Antimicrobial: Active against Gram-positive bacteria and a broad range of fungi, including pathogenic yeasts like Candida albicans[2][11].

  • Antiprotozoal: Exhibits extremely potent activity against parasites such as Trypanosoma brucei and Plasmodium falciparum, with IC50 values in the low nanomolar range[12][13][14].

  • Antitumor: Cytotoxic to various tumor cell lines, with recent studies highlighting selective activity against specific subtypes of triple-negative breast cancer and an ability to inhibit prostate cancer growth by modulating the tumor stroma[7][8][15].

Primary Molecular Mechanism: Dual Interference with Mitochondrial Function

The central mechanism of Leucinostatin A is its direct and concentration-dependent assault on mitochondrial bioenergetics. This dual-action model explains its potent and widespread cytotoxicity.

Low-Concentration Effect: Specific Inhibition of F-Type ATP Synthase

At concentrations below 200 nM, Leucinostatin A acts as a specific and high-affinity inhibitor of mitochondrial F-type ATP synthase (Complex V)[4][5]. This action is comparable to that of the well-known ATP synthase inhibitor, oligomycin[7]. The inhibition constant (Ki) for Leucinostatin A against ATP synthase is approximately 80 nM[4][5]. Structure-activity relationship studies have identified that a hydroxyleucine residue at position 7 of the peptide is a key moiety responsible for this specific, high-affinity binding and subsequent inhibition[4][5]. This targeted inhibition halts the synthesis of ATP via oxidative phosphorylation, leading to a rapid depletion of cellular energy.

High-Concentration Effect: Uncoupling of Oxidative Phosphorylation

As concentrations rise above ~240 nM, a second mechanism becomes prominent: Leucinostatin A acts as an uncoupling agent[4][5]. It functions as a weak ionophore, inserting into the inner mitochondrial membrane and facilitating the transport of cations, including protons (H+), across the membrane[9][10][16]. This action dissipates the proton motive force (the electrochemical gradient) that is essential for driving ATP synthesis. The collapse of the mitochondrial membrane potential uncouples the electron transport chain from ATP production, leading to unchecked respiration without energy conservation. This uncoupling activity is considered the primary reason for its potent antiprotozoal effects[5].

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) H_pump ETC->H_pump e- transfer ATP_Synthase F-Type ATP Synthase (Complex V) H_pump->ATP_Synthase Proton Motive Force Matrix ADP + Pi -> ATP ATP_Synthase->Matrix ATP Synthesis IMS High [H+] LeucA_Low Leucinostatin A (<200 nM) LeucA_Low->ATP_Synthase Specific Inhibition LeucA_High Leucinostatin A (>240 nM) LeucA_High->H_pump Proton Leak (Ionophore)

Caption: Dual mitochondrial action of Leucinostatin A.

Downstream Cellular Consequences

The primary mitochondrial insult triggers several significant downstream effects that contribute to the molecule's overall biological activity profile.

Indirect Inhibition of Cellular Protein Synthesis

A hallmark of Leucinostatin A activity is the marked inhibition of protein synthesis within intact cells[6][17]. Crucially, the antibiotic has no inhibitory effect on protein synthesis in cell-free translation systems[6][17]. This key finding demonstrates that Leucinostatin A does not directly target the ribosomal machinery. Instead, the inhibition is an indirect consequence of mitochondrial failure, likely resulting from severe ATP depletion, which halts the energy-intensive process of peptide elongation.

Disruption of the mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is tightly linked to cellular energy status. Leucinostatin A has been shown to rapidly inhibit mTORC1 signaling in sensitive cancer cells[7][15]. This effect is directly linked to its inhibition of ATP synthase. The resulting increase in the cellular AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor that subsequently phosphorylates and inhibits the mTORC1 complex. This mechanism is supported by the observation that oligomycin produces the same inhibitory effect on mTORC1[7][15].

LeucA Leucinostatin A ATPS ATP Synthase LeucA->ATPS Inhibits ATP ATP Production ATPS->ATP Ratio Increased AMP:ATP Ratio ATP->Ratio AMPK AMPK Activation Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Downstream Inhibition of Protein Synthesis & Cell Growth mTORC1->Downstream

Caption: Leucinostatin A-induced inhibition of the mTORC1 pathway.

Modulation of the Tumor Microenvironment

Beyond direct cytotoxicity, Leucinostatin A can modulate the interaction between cancer cells and their surrounding stroma. In prostate cancer models, Leucinostatin A was found to inhibit tumor growth primarily by reducing the expression and secretion of Insulin-like Growth Factor-I (IGF-I) from prostate stromal cells[8][18]. This disruption of paracrine signaling deprives the cancer cells of a critical growth factor, highlighting a more complex, indirect antitumor mechanism.

Immunosuppressive Effects

Leucinostatin A dose-dependently prevents the activation of T lymphocytes[9][10]. This immunosuppressive activity is attributed to its ionophoric properties, which disrupt the delicate cation homeostasis (e.g., Ca2+, Zn2+) required for T-cell receptor signaling and subsequent activation[9][10].

Experimental Protocols for Mechanistic Investigation

To validate and explore the mechanisms of Leucinostatin A or its analogs, the following protocols provide a robust framework.

Protocol: Assessing Mitochondrial Membrane Potential (MMP)
  • Causality and Rationale: This assay directly quantifies the ionophoric and uncoupling activity of Leucinostatin A. A loss of MMP is a direct indicator of mitochondrial depolarization. We use Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant cationic dye that accumulates in active mitochondria with high membrane potential[19]. A decrease in TMRE fluorescence intensity signifies a loss of MMP. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP is used as a positive control for depolarization, while Oligomycin, which can cause hyperpolarization by blocking proton flow through ATP synthase, serves as a critical comparative control[19][20].

A 1. Seed cells in 96-well plate B 2. Treat with Leucinostatin A & Controls (CCCP, Oligomycin) A->B C 3. Add TMRE Reagent (e.g., 50-100 nM) B->C D 4. Incubate 30 min @ 37°C C->D E 5. Wash with PBS/media D->E F 6. Read Fluorescence (Ex: ~549nm, Em: ~575nm) E->F G 7. Analyze Data: Normalize to vehicle control F->G

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Foundational

Leucinostatin A from Purpureocillium lilacinum: A Technical Guide for Production, Analysis, and Pathway Engineering

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Leucinostatin A, a potent non-ribosomal peptide produced by the fungus Purpureocillium lilacinum (formerly Penicillium lilacinum),...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A, a potent non-ribosomal peptide produced by the fungus Purpureocillium lilacinum (formerly Penicillium lilacinum), has garnered significant interest for its broad spectrum of bioactivities, including antifungal, antibacterial, antitumor, and antiprotozoal properties.[1][2][3] Its complex structure and compelling mechanism of action, primarily targeting mitochondrial function, present both a promising therapeutic candidate and a fascinating subject for biosynthetic study.[1][4][5] This technical guide provides an in-depth exploration of P. lilacinum as a production host for Leucinostatin A. We will detail methodologies for fungal cultivation and fermentation, optimized protocols for extraction and purification, and robust analytical techniques for characterization and quantification. Furthermore, this guide will delve into the genetic architecture of the Leucinostatin biosynthetic pathway and present a workflow for its targeted manipulation using CRISPR-Cas9 technology to enhance production yields.

The Producing Organism: Purpureocillium lilacinum

Purpureocillium lilacinum is a ubiquitous filamentous fungus found in diverse environments, from soil to insects.[6][7] Originally classified as Penicillium lilacinum, it was later reclassified based on phylogenetic analysis.[7][8][9] Beyond its role as a producer of secondary metabolites, P. lilacinum is also recognized as a potent biocontrol agent, particularly against plant-parasitic nematodes.[10][11] This dual identity underscores its sophisticated metabolic capabilities, which researchers can harness for the production of valuable compounds like Leucinostatin A.

The species typically grows at temperatures between 8°C and 38°C, with an optimal range of 26–30°C for most isolates.[6][7] Its adaptability to various substrates and pH conditions makes it a robust candidate for fermentation processes.[7]

Leucinostatin A: Structure and Bioactivity

Leucinostatin A is the principal component of a complex of related lipopeptides.[1] It is a nonapeptide featuring several unusual amino acid residues, including 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), and hydroxyleucine (HyLeu).[2][12] The N-terminus is acylated with 4-methylhex-2-enoic acid, and the C-terminus is blocked with an N1,N1-dimethylpropane-1,2-diamine (DPD) moiety.[2]

The biological activity of Leucinostatin A is primarily attributed to its ability to disrupt mitochondrial function. It acts as an ionophore and uncouples oxidative phosphorylation, effectively inhibiting cellular respiration.[1] This mechanism is the basis for its potent cytotoxic effects against a wide range of targets, from pathogenic fungi and Gram-positive bacteria to various tumor cell lines.[1][3] More recently, its potent antiprotozoal activity, particularly against Trypanosoma species, has been a focus of research.[2][4]

Table 1: Physicochemical Properties of Leucinostatin A

PropertyValueSource
Molecular FormulaC62H111N11O13[3]
Molecular Weight1218.6 g/mol (as [M+H]⁺)[13]
AppearanceColorless, amorphous solid[3]
SolubilitySoluble in methanol, DMSO; Limited water solubility[1]

Production of Leucinostatin A: A Step-by-Step Workflow

The production of Leucinostatin A involves a multi-stage process, from initial culture preparation to large-scale fermentation. The following protocols are synthesized from established methodologies and provide a robust framework for achieving consistent yields.[3][14]

Fungal Strain and Culture Maintenance
  • Strain: Purpureocillium lilacinum (e.g., strain 40-H-28, PLBJ-1).

  • Maintenance: Maintain cultures on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For routine use, subculture onto fresh PDA plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

Experimental Protocol: Submerged Fermentation

This two-stage fermentation protocol is designed to first generate a healthy biomass inoculum and then transition to a production phase optimized for secondary metabolite synthesis.

A. Seed Culture Preparation (Inoculum Development)

  • Medium Preparation: Prepare the seed culture medium consisting of 2% soybean meal and 3% mannitol in distilled water.[3] Dispense 100 mL of medium into 500 mL Erlenmeyer flasks and autoclave.

  • Inoculation: Aseptically inoculate the cooled seed medium with a loopful of spores and mycelia from a mature PDA plate.

  • Incubation: Incubate the flasks at 25°C on a rotary shaker at 220 rpm for 4 days.[3] Successful growth is indicated by the formation of a dense mycelial suspension.

B. Production Culture Fermentation

  • Medium Preparation: Prepare the production medium, which has the same composition as the seed medium (2% soybean meal, 3% mannitol).[3] For larger scale production, Potato Dextrose Broth (PDB) has also been shown to be an effective leucinostatin-inducing medium.[14] Dispense 100 mL of medium into 500 mL Erlenmeyer flasks and autoclave.

  • Inoculation: Transfer 1 mL of the seed culture into each production flask (a 1% v/v inoculation).[3]

  • Incubation and Fermentation: Incubate the production flasks at 28°C on a rotary shaker at 150 rpm for 8 days.[14] Leucinostatin A production typically enters the stationary phase of fungal growth.

Workflow Diagram: Fermentation Process

G cluster_0 Stage 1: Inoculum Development cluster_1 Stage 2: Production Fermentation PDA P. lilacinum on PDA Plate Inoculate_Seed Inoculate Seed Medium PDA->Inoculate_Seed Seed_Medium Prepare Seed Medium (Soybean Meal, Mannitol) Seed_Medium->Inoculate_Seed Incubate_Seed Incubate (4 days, 25°C, 220 rpm) Inoculate_Seed->Incubate_Seed Seed_Culture Mycelial Seed Culture Incubate_Seed->Seed_Culture Inoculate_Prod Inoculate Production Medium (1% v/v) Seed_Culture->Inoculate_Prod Transfer Prod_Medium Prepare Production Medium (PDB or Soybean/Mannitol) Prod_Medium->Inoculate_Prod Incubate_Prod Incubate (8 days, 28°C, 150 rpm) Inoculate_Prod->Incubate_Prod Culture_Broth Culture Broth (Contains Leucinostatin A) Incubate_Prod->Culture_Broth

Caption: Workflow for Leucinostatin A production via submerged fermentation.

Extraction and Purification

Leucinostatin A is a hydrophobic peptide, which dictates the choice of solvents and chromatographic methods for its isolation from the aqueous culture broth.

Experimental Protocol: Extraction and Purification

A. Solvent Extraction

  • Harvesting: After the 8-day fermentation, harvest the culture broth.

  • Filtration: Separate the fungal biomass from the culture filtrate using cheesecloth or vacuum filtration. The Leucinostatin A is primarily secreted into the medium.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a large separatory funnel. Extract the filtrate with an equal volume of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate. Repeat the extraction three times.[14] The use of ultrasonication during extraction can improve efficiency.[14]

  • Concentration: Combine the organic (EtOAc) layers and concentrate them under reduced pressure using a rotary evaporator to yield a crude oily extract.

B. Chromatographic Purification

  • Initial Cleanup (Adsorption Chromatography):

    • Apply the crude extract to a Diaion HP-20 or silica gel column.

    • Wash the column with a non-polar solvent (e.g., hexane) to remove lipids.

    • Elute the Leucinostatin-containing fractions with acetone or a gradient of methanol in dichloromethane.[3]

  • Size-Exclusion Chromatography:

    • Further purify the active fractions on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using reversed-phase HPLC (RP-HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is effective.

    • Detection: Monitor the elution at a low UV wavelength, such as 210 nm, where the peptide bonds absorb.[2]

    • Collect the peak corresponding to the retention time of Leucinostatin A.

Workflow Diagram: Purification Process

G Broth Fermentation Broth Filter Filtration Broth->Filter Biomass Fungal Biomass (Discard) Filter->Biomass Filtrate Culture Filtrate Filter->Filtrate Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtrate->Extraction Aqueous Aqueous Phase (Discard) Extraction->Aqueous Organic Combined Organic Phases Extraction->Organic Rotovap Rotary Evaporation Organic->Rotovap Crude Crude Extract Rotovap->Crude Column1 Adsorption Chromatography (e.g., Diaion HP-20) Crude->Column1 Column2 Size-Exclusion Chromatography (Sephadex LH-20) Column1->Column2 HPLC Reversed-Phase HPLC (C18 Column) Column2->HPLC Pure_LA Pure Leucinostatin A HPLC->Pure_LA

Caption: Step-by-step workflow for the extraction and purification of Leucinostatin A.

Analytical Characterization

Accurate characterization and quantification of Leucinostatin A are critical for process monitoring and quality control. HPLC coupled with mass spectrometry (MS) is the definitive analytical tool.

Experimental Protocol: HPLC-MS Analysis
  • Sample Preparation: Dissolve the purified compound or a sample of the crude extract in methanol. Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • System: An HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Full scan mode to detect the protonated molecule [M+H]⁺ at m/z 1218.6.

    • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion (m/z 1218.6). Key fragment ions to look for include B-type (N-terminal) and V-type (C-terminal) cleavage products, which are characteristic of leucinostatin structures.[13]

Table 2: Expected Mass Spectrometry Data for Leucinostatin A

Ionm/z (Expected)Description
[M+H]⁺1218.6Protonated parent molecule
[M+Na]⁺1240.6Sodium adduct
MS/MS FragmentsVariableB-type and V-type ions confirming the peptide sequence

Biosynthesis and Genetic Engineering

The production of Leucinostatin A is governed by a dedicated biosynthetic gene cluster (BGC), termed the lcs cluster.[1][2] Understanding this cluster opens the door to rational strain improvement for enhanced yields.

The Leucinostatin Biosynthetic Gene Cluster (lcs)

The lcs cluster in P. lilacinum consists of approximately 20 genes.[2][16] The core of the cluster is the lcsA gene, which encodes a large non-ribosomal peptide synthetase (NRPS). This enzyme is responsible for assembling the peptide backbone of Leucinostatin A.[2] Other key genes in the cluster include those encoding a polyketide synthase (PKS) for the N-terminal fatty acid chain, as well as various modifying enzymes (e.g., methyltransferases, hydroxylases) and transporters.[1][6]

Pathway Diagram: Leucinostatin A Biosynthesis

G cluster_0 Leucinostatin Gene Cluster (lcs) cluster_1 Biosynthetic Pathway lcsL lcsL (Transcription Factor) lcsA lcsA (NRPS Core Enzyme) lcsL->lcsA regulates lcs_other Other lcs Genes (PKS, Modifying Enzymes) lcsL->lcs_other regulates Assembly NRPS/PKS Assembly lcsA->Assembly lcs_other->Assembly Modification Post-assembly Modifications lcs_other->Modification Precursors Amino Acids & Malonyl-CoA Precursors->Assembly Assembly->Modification Export Transport Modification->Export LA Leucinostatin A Export->LA

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Exploratory

An In-depth Technical Guide to the Early Studies of Leucinostatin A

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Foreword: Leucinostatin A - A Potent, Complex Peptide Antibiotic Discovered in the early 1970s, Leucinostatin A emerged from the burgeoning fie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Leucinostatin A - A Potent, Complex Peptide Antibiotic

Discovered in the early 1970s, Leucinostatin A emerged from the burgeoning field of antibiotic research as a metabolite of profound biological activity and structural complexity.[1][2] Produced by the fungus Purpureocillium lilacinum (formerly classified as Penicillium lilacinum), this non-ribosomally synthesized peptide quickly distinguished itself through a broad spectrum of activity against Gram-positive bacteria and a wide range of fungi.[1][2][3] However, its potent cytotoxicity and complex mechanism of action, primarily targeting the powerhouse of the cell—the mitochondria—have made it a subject of intense scientific scrutiny for decades.[1][4][5] This guide delves into the foundational studies that first isolated, characterized, and sought to understand this remarkable molecule, providing a technical narrative for the modern researcher.

Chapter 1: Discovery and Isolation of a Novel Metabolite

The story of Leucinostatin A begins in 1973, when Arai et al. reported the isolation of a new antibiotic from the culture filtrate of P. lilacinum strain A-267.[2] The initial driver for its discovery was the observation of potent cytotoxicity against HeLa cell cultures and inhibitory effects on Ehrlich solid tumors in mice.[2] This dual antineoplastic and antimicrobial profile prompted a rigorous investigation into its isolation and purification.

The early isolation protocols were multi-step processes reliant on classic chromatographic techniques, chosen to separate the lipophilic peptide from the aqueous culture medium. The causality behind this workflow is rooted in the physicochemical properties of Leucinostatin A: its peptide nature combined with a fatty acid-like moiety dictates its solubility and interaction with different stationary and mobile phases.

Experimental Protocol: Early Isolation and Purification of Leucinostatin

This protocol is a synthesized representation of the methods described in early literature for isolating Leucinostatin from fungal culture.

Step 1: Fungal Fermentation

  • Inoculate a suitable liquid medium (e.g., a modified Adye's medium) with a spore suspension of Purpureocillium lilacinum.[2]

  • Incubate the culture for 5-7 days at approximately 27°C with shaking to ensure adequate aeration and mycelial growth. The goal is to maximize the production of secondary metabolites.

  • Monitor the bioactivity of the culture broth periodically using a sensitive indicator organism (e.g., Staphylococcus aureus or a susceptible fungal strain).

Step 2: Extraction from Culture Filtrate

  • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extract the active compound from the clarified culture filtrate using a water-immiscible organic solvent, such as ethyl acetate. This step is chosen due to the lipophilic nature of Leucinostatin. Perform the extraction multiple times to ensure a high yield.

  • Combine the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude, oily residue.

Step 3: Chromatographic Purification

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a methanol/chloroform mixture).

  • Apply the dissolved extract to a silica gel column. The polar stationary phase of the silica gel separates compounds based on polarity.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol. This gradient elution separates the highly complex mixture of metabolites.

  • Collect fractions and test each for bioactivity. Pool the active fractions.

  • Perform a secondary purification step on the pooled active fractions using a different stationary phase, such as Sephadex LH-20, which separates molecules based on size and polarity.[6] Elute with a solvent like methanol.

  • For final polishing, subject the active fraction to preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18). This high-resolution technique is critical for separating the closely related Leucinostatin congeners.

Step 4: Crystallization

  • Concentrate the final purified fraction.

  • Induce crystallization by dissolving the purified peptide in a minimal amount of a solvent like ether and slowly adding a non-solvent such as petroleum ether.[2]

  • Collect the resulting white, prismatic crystals, which represent the purified Leucinostatin.[2]

Visualization: Isolation and Purification Workflow

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification cluster_2 Final Product Culture P. lilacinum Culture Broth Filtration Filtration Culture->Filtration Separate Mycelia CrudeExtract Crude Organic Extract Filtration->CrudeExtract Ethyl Acetate Extraction Silica Silica Gel Column Chromatography CrudeExtract->Silica ActiveFrac1 Bioactive Fractions Silica->ActiveFrac1 Gradient Elution Sephadex Sephadex LH-20 Chromatography ActiveFrac1->Sephadex ActiveFrac2 Semi-Purified Leucinostatin Sephadex->ActiveFrac2 HPLC Reverse-Phase HPLC ActiveFrac2->HPLC Crystals Crystalline Leucinostatin A HPLC->Crystals Final Polishing

Caption: A generalized workflow for the isolation and purification of Leucinostatin A.

Chapter 2: The Architectural Blueprint: Structure Elucidation

The initial report in 1973 correctly identified Leucinostatin as a peptide antibiotic, noting that hydrolysis yielded a predominance of leucine.[2] However, it was also clear that the molecule contained unusual components. It wasn't until 1982 that Mori et al. established the definitive structure of the main component, Leucinostatin A, revealing it to be a complex nonapeptide.[7] This breakthrough was achieved through a combination of mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and chemical degradation methods.[7][8]

The structure was found to contain several non-proteinogenic amino acids, which explains its resistance to standard proteases and contributes to its unique biological activity.[1][7] These include:

  • (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD) [7]

  • cis-4-methyl-L-proline [7]

  • Hydroxyleucine (HyLeu) [5]

  • α-aminoisobutyric acid (Aib) [7]

Later studies using tandem mass spectrometry helped to elucidate the structures of numerous minor, related components in the Leucinostatin complex.[9] The overall structure, confirmed by X-ray crystallography in 1989, adopts an α-helical conformation, a key feature for its interaction with biological membranes.[1][7]

Visualization: Chemical Structure of Leucinostatin A

Caption: Linear sequence of the nine residues comprising Leucinostatin A.

Chapter 3: Biological Profile: Antimicrobial and Cytotoxic Activities

Early investigations revealed that Leucinostatin A possesses a formidable range of biological activities. It is highly effective against Gram-positive bacteria and a broad spectrum of fungi, but largely inactive against Gram-negative bacteria.[2][3] Its potent cytotoxicity, initially observed against HeLa cells, was later confirmed in various cancer cell lines, including murine leukemia (L1210) and human prostate cancer cells.[4][10][11]

The high toxicity has been a major barrier to its clinical development, with an intraperitoneal LD50 in mice reported to be as low as 1.6-1.8 mg/kg.[1][2] This toxicity is a direct consequence of its potent and multifaceted mechanism of action at the cellular level.

Data Presentation: Antimicrobial Spectrum and Cytotoxicity
Organism/Cell LineTypeMinimal Inhibitory Concentration (MIC) / IC50Reference
Bacillus subtilisGram-positive Bacteria0.8 µg/mL[2]
Staphylococcus aureusGram-positive Bacteria1.6 µg/mL[2]
Candida albicansFungus (Yeast)1.0 - 10 µg/mL[2]
Aspergillus fumigatusFungus (Mold)1.6 µg/mL[2]
L1210 Murine LeukemiaCancer Cell Line0.5 µg/mL (complete growth inhibition)[10][11]
DU-145 Prostate CancerCancer Cell Line~47 nM (IC50 for Leucinostatin A)[4][12]
L6 Rat MyoblastsNon-cancerous Cell Line259 nM (IC50)[1]

Chapter 4: Unraveling the Mechanism: A Dual Threat to Mitochondria

The primary target of Leucinostatin A's potent bioactivity was identified early on as the mitochondrion. Its mechanism is not one of simple inhibition but a dual-pronged attack that cripples cellular energy production.

1. Inhibition of ATP Synthase: Studies revealed that Leucinostatin A is a potent inhibitor of mitochondrial ATP synthase.[1][4][6] It functions by binding to the enzyme complex, thereby halting the production of ATP via oxidative phosphorylation.[1][12] This direct inhibition of energy currency production is a primary contributor to its cytotoxic effects. At low concentrations, it specifically suppresses state 3 respiration (ADP-stimulated), a hallmark of ATP synthase inhibition.[1]

2. Uncoupling of Oxidative Phosphorylation: At higher concentrations, Leucinostatin A also acts as an uncoupler, similar to classic protonophores like dinitrophenol.[1][3] It can form pores or act as an ionophore in the inner mitochondrial membrane, dissipating the critical proton gradient required for ATP synthesis.[7][13] This action stimulates state 4 respiration (respiration in the absence of ADP), effectively short-circuiting the mitochondrial energy-generating machinery.[1]

This dual mechanism—inhibiting the ATP production machinery while simultaneously collapsing the proton motive force that drives it—makes Leucinostatin A an exceptionally potent mitochondrial toxin. Early studies using liposomes demonstrated that the peptide could increase membrane permeability, suggesting its effects were due to a direct interaction with membrane phospholipids, an action enhanced by lower cholesterol levels in the membrane.[10][11][14]

Visualization: Dual Mechanism of Action on Mitochondria

G cluster_0 Inner Mitochondrial Membrane cluster_1 Electron Transport Chain atp_synthase ATP Synthase atp_production ATP Production atp_synthase->atp_production Blocks proton_gradient Proton Gradient (H+) proton_gradient->atp_synthase Drives c1 Complex I-IV c1->proton_gradient Pumps H+ leucinostatin Leucinostatin A leucinostatin->atp_synthase INHIBITS membrane_leak Membrane Permeabilization (Ionophore/Pore) leucinostatin->membrane_leak INDUCES membrane_leak->proton_gradient Dissipates

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Assays Utilizing Leucinostatin A

Introduction Leucinostatin A is a potent mycotoxin and a member of the peptaibiotioc class of antimicrobial peptides, originally isolated from the fungus Purpureocillium lilacinum.[1][2] This nonapeptide exhibits a broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Leucinostatin A is a potent mycotoxin and a member of the peptaibiotioc class of antimicrobial peptides, originally isolated from the fungus Purpureocillium lilacinum.[1][2] This nonapeptide exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects.[3][4] Its primary mechanism of action involves the disruption of mitochondrial function, making it a valuable tool for studying cellular bioenergetics and a potential candidate for therapeutic development, particularly in oncology and parasitology.[5][6][7] This document provides detailed protocols for in vitro assays designed to investigate the biological effects of Leucinostatin A, with a focus on its impact on cell viability, mitochondrial integrity, and enzymatic activity.

Mechanism of Action: A Dual Assault on the Mitochondria

Leucinostatin A exerts its cytotoxic effects primarily through a two-pronged attack on the mitochondria. Firstly, it acts as a potent inhibitor of mitochondrial F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[5][7] This inhibition is highly specific and occurs at nanomolar concentrations.[5] Secondly, at higher concentrations, Leucinostatin A can act as an uncoupling agent, dissipating the mitochondrial membrane potential and disrupting the proton gradient essential for ATP synthesis.[5][8] This dual interference with mitochondrial function leads to a rapid depletion of cellular energy stores and the induction of apoptosis.[9] Furthermore, Leucinostatin A can directly interact with and permeabilize cellular membranes, contributing to its cytotoxic effects.[1][3][10]

Leucinostatin_A Leucinostatin A Mitochondrion Mitochondrion Leucinostatin_A->Mitochondrion Enters ATP_Synthase F1Fo-ATP Synthase Leucinostatin_A->ATP_Synthase Inhibits Inner_Mitochondrial_Membrane Inner Mitochondrial Membrane Leucinostatin_A->Inner_Mitochondrial_Membrane Disrupts Cell_Membrane Cell Membrane Leucinostatin_A->Cell_Membrane Interacts with Mitochondrion->ATP_Synthase Mitochondrion->Inner_Mitochondrial_Membrane ATP_Production ATP Production ↓ ATP_Synthase->ATP_Production Membrane_Potential ΔΨm Dissipation (Uncoupling) Inner_Mitochondrial_Membrane->Membrane_Potential Apoptosis Apoptosis Membrane_Potential->Apoptosis Induces ATP_Production->Apoptosis Leads to Membrane_Permeabilization Membrane Permeabilization Cell_Membrane->Membrane_Permeabilization Membrane_Permeabilization->Apoptosis

Caption: Mechanism of action of Leucinostatin A.

I. Cell Viability and Cytotoxicity Assays

A fundamental step in characterizing the in vitro effects of Leucinostatin A is to determine its impact on cell proliferation and viability. The following protocols describe two common colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

A. MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Leucinostatin A in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Leucinostatin A dilutions. Include a vehicle control (e.g., DMSO or ethanol) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Sulforhodamine B (SRB) Assay for Total Protein Content

The SRB assay is a cell-staining method that relies on the binding of the anionic dye sulforhodamine B to basic amino acids of cellular proteins. This assay provides a measure of total biomass and is less susceptible to interference from compounds that affect mitochondrial function.

Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[7]

ParameterMTT AssaySRB Assay
Principle Measures metabolic activity (mitochondrial dehydrogenases)Measures total protein content
Endpoint Absorbance of formazan at 570 nmAbsorbance of SRB at 510 nm
Fixation Not requiredRequired (TCA)
Advantages Simple, widely usedStable endpoint, less interference from metabolic inhibitors
Considerations Can be affected by compounds that alter mitochondrial respirationRequires careful washing steps

Table 1: Comparison of MTT and SRB Assays for Leucinostatin A Cytotoxicity.

II. Assays for Mitochondrial Integrity and Function

Given that the primary target of Leucinostatin A is the mitochondrion, assays that directly probe mitochondrial health are crucial for mechanistic studies.

A. Mitochondrial Membrane Potential (ΔΨm) Assay

The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the proton pump activity of the electron transport chain. Dissipation of ΔΨm is an early event in apoptosis. Fluorescent dyes such as JC-1 or TMRE can be used to measure ΔΨm.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Leucinostatin A as described for the viability assays. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).

  • JC-1 Staining: Prepare a 5 µg/mL JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader. Read the green fluorescence (monomers) at an excitation of ~485 nm and emission of ~530 nm, and the red fluorescence (aggregates) at an excitation of ~550 nm and emission of ~600 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

cluster_workflow JC-1 Assay Workflow Start Seed Cells Treat Treat with Leucinostatin A Start->Treat Stain Stain with JC-1 Treat->Stain Wash Wash Cells Stain->Wash Measure Measure Red and Green Fluorescence Wash->Measure Analyze Analyze Red/Green Fluorescence Ratio Measure->Analyze

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

B. In Vitro ATP Synthase Inhibition Assay

To directly assess the inhibitory effect of Leucinostatin A on its primary target, an in vitro assay using purified or reconstituted ATP synthase can be performed. This assay typically measures the rate of ATP synthesis.

Protocol: Luciferin-Luciferase Based ATP Synthase Assay

This protocol describes a method using reconstituted F1Fo-ATP synthase and a proton pump (e.g., bacteriorhodopsin or cytochrome bo3 oxidase) in liposomes to generate a proton motive force that drives ATP synthesis.[5] The newly synthesized ATP is then quantified using a luciferin-luciferase reaction, which produces a luminescent signal proportional to the ATP concentration.[5]

  • Preparation of Proteoliposomes: Co-reconstitute purified F1Fo-ATP synthase and a proton pump into liposomes.[5]

  • Assay Setup: In a 96-well white plate, add the proteoliposomes to an assay buffer containing ADP, phosphate, and the luciferin-luciferase reagent.

  • Initiation of ATP Synthesis: Initiate the proton pump activity to generate a proton motive force. For example, if using bacteriorhodopsin, illuminate the sample with light of the appropriate wavelength. If using cytochrome bo3 oxidase, add its substrate (e.g., reduced ubiquinol).[5]

  • Leucinostatin A Addition: Add varying concentrations of Leucinostatin A to the wells. Include a known ATP synthase inhibitor, such as oligomycin, as a positive control.[5]

  • Luminescence Measurement: Immediately begin measuring the luminescence signal over time using a plate-reading luminometer.

  • Data Analysis: Calculate the rate of ATP synthesis from the slope of the luminescence curve. Determine the inhibitory concentration (Ki or IC50) of Leucinostatin A by plotting the rate of ATP synthesis against the inhibitor concentration.[5]

Cell LineLeucinostatin A IC50Reference
L6 (rat myoblast)~259 nM[8]
T. b. rhodesiense~0.4 nM[1]
DU-145 (prostate cancer)Growth inhibition observed[7][12]
MDA-MB-453 (breast cancer)Cytostatic effects observed[7]

Table 2: Reported in vitro activities of Leucinostatin A in various cell lines.

III. Apoptosis Detection Assays

The disruption of mitochondrial function by Leucinostatin A is a potent trigger for apoptosis. The following protocols can be used to detect and quantify apoptotic cell death.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Leucinostatin A for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Conclusion

The protocols outlined in this application note provide a comprehensive toolkit for researchers and drug development professionals to investigate the in vitro effects of Leucinostatin A. By systematically evaluating its impact on cell viability, mitochondrial function, and apoptosis, a detailed understanding of its mechanism of action can be achieved. These assays are essential for elucidating the therapeutic potential of Leucinostatin A and for the development of novel drugs targeting mitochondrial bioenergetics.

References

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - BORIS Portal.
  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC.
  • Antiprotozoal Structure-Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PubMed. Available at: [Link]

  • Action of the Peptide Antibiotic Leucinostatin - PMC. Available at: [Link]

  • Action of the peptide antibiotic leucinostatin - PubMed. Available at: [Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC. Available at: [Link]

  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 | Journal of Natural Products - ACS Publications. Available at: [Link]

  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 | Request PDF - ResearchGate. Available at: [Link]

  • Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells | Request PDF - ResearchGate. Available at: [Link]

  • Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed. Available at: [Link]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC. Available at: [Link]

  • Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC. Available at: [Link]

  • Materials and Methods Cell viability assay. Available at: [Link]

  • Leucinostatins colocalize with the P. falciparum mitochondria. Labeling... - ResearchGate. Available at: [Link]

  • Leucinostatin A - Bioaustralis Fine Chemicals. Available at: [Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - ResearchGate. Available at: [Link]

  • Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi - PMC. Available at: [Link]

Sources

Application

Application Note: Leveraging Leucinostatin A for the Biphasic Interrogation of Mitochondrial Function

Audience: Researchers, biochemists, and drug development professionals. Focus: Mechanistic profiling, high-resolution respirometry, and structural-functional applications of Leucinostatin A.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, biochemists, and drug development professionals. Focus: Mechanistic profiling, high-resolution respirometry, and structural-functional applications of Leucinostatin A.

Scientific Rationale & Mechanistic Overview

Leucinostatin A is a highly potent, natural antimicrobial nonapeptide originally isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus). In the realm of mitochondrial bioenergetics, it is distinguished by a unique, concentration-dependent biphasic mechanism of action on oxidative phosphorylation (OXPHOS)[1]. Unlike classical single-target inhibitors (e.g., oligomycin) or pure protonophores (e.g., FCCP), Leucinostatin A acts as both an enzyme inhibitor and a membrane uncoupler depending on the dosage[2].

The Biphasic Causality
  • Low Concentrations (<200 nM) — Specific ATP Synthase Inhibition: At low nanomolar ranges, Leucinostatin A specifically targets and inhibits the mitochondrial F1Fo-ATP synthase[3][4]. By blocking proton backflow through the ATP synthase complex, it effectively suppresses ADP-stimulated (State 3) respiration[1][2]. Recent structure-activity relationship (SAR) studies have identified that the hydroxyleucine residue at position 7 of the peptide is strictly essential for this specific enzymatic inhibition[4][5].

  • High Concentrations (>240 nM) — Protonophoric Uncoupling: As the concentration crosses a narrow threshold, the molecule's behavior shifts. It begins to act as a protonophore, dissipating the mitochondrial proton motive force ( ΔΨm​ )[1]. This uncoupling effect stimulates State 4 respiration (respiration in the absence of ADP) and overrides the initial ATP synthase inhibition[1][2].

Understanding this duality is critical for drug development. For instance, the mammalian toxicity of Leucinostatin A (intraperitoneal LD50 = 1.8 mg/kg in mice) is largely attributed to this dual interference[1]. Synthetic derivatives like Lefleuganan have been engineered to retain the uncoupling antiprotozoal activity while stripping away the ATP synthase inhibition to reduce host toxicity[4][5]. Furthermore, Leucinostatin A is utilized in oncology models, where it has been shown to inhibit prostate cancer growth by reducing insulin-like growth factor-I (IGF-I) expression in prostate stromal cells—a process directly dependent on mitochondrial function[6].

MOA ETC Electron Transport Chain (Proton Pumping) PMF Proton Motive Force (ΔΨm) ETC->PMF ATPS F1Fo-ATP Synthase (ATP Production) PMF->ATPS LEU_LOW Leucinostatin A (<200 nM) Specific Inhibition LEU_LOW->ATPS Blocks H+ flow via c-subunit LEU_HIGH Leucinostatin A (>240 nM) Protonophoric Uncoupling LEU_HIGH->PMF Dissipates gradient (Uncoupling)

Biphasic mechanism of Leucinostatin A on mitochondrial oxidative phosphorylation.

Quantitative Data Summary

To effectively utilize Leucinostatin A in experimental models, researchers must calibrate their assays against its narrow functional windows. The table below summarizes the divergent physiological readouts based on concentration.

Concentration RangePrimary TargetEffect on RespirationEffect on Membrane Potential ( ΔΨm​ )Phenotypic Readout
< 200 nM F1Fo-ATP SynthaseInhibits State 3 (ADP-stimulated)Hyperpolarization (Maintained or Increased)Arrested ATP synthesis; reduced oxygen consumption[1][4].
200 nM – 240 nM Transition ZoneMixedFluctuatingUnpredictable bioenergetic state; assay-dependent[1][2].
> 240 nM Inner Mitochondrial MembraneStimulates State 4 (Uncoupled)Depolarization (Dissipated)Rapid oxygen consumption; loss of electrochemical gradient[1][2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that confirm whether the observed effects are genuinely due to Leucinostatin A's biphasic nature.

Protocol 1: High-Resolution Respirometry (HRR) for Biphasic Profiling

Purpose: To dynamically measure the shift from ATP synthase inhibition to uncoupling in isolated mitochondria. Causality Note: We utilize isolated mitochondria (e.g., rat liver or bovine) rather than intact cells to precisely control substrate availability and isolate the electron transport chain from confounding cytosolic ATP demand[2][4].

Step-by-Step Methodology:

  • Preparation: Isolate mitochondria using standard differential centrifugation. Resuspend in a respiration buffer (e.g., MiR05) containing respiratory substrates (e.g., 5 mM Pyruvate + 2 mM Malate for Complex I-linked respiration).

  • Basal Respiration (State 2): Introduce 0.1 mg/mL of isolated mitochondria into the respirometer chamber. Allow oxygen consumption to stabilize (State 2 respiration).

  • Stimulate State 3: Inject a saturating concentration of ADP (e.g., 2.5 mM). Why? This forces the mitochondria into maximal ATP synthesis, making the ATP synthase vulnerable to targeted inhibition.

  • Titrate Leucinostatin A (The Critical Step):

    • Begin titrating Leucinostatin A in small increments (e.g., 20 nM steps) starting from 50 nM.

    • Observation: Oxygen consumption will drop as the concentration approaches 150-200 nM, validating ATP synthase inhibition[1][2].

    • Continue titration past 240 nM.

    • Observation: Oxygen consumption will sharply rebound and exceed State 3 rates, validating the onset of protonophoric uncoupling[1][2].

  • Self-Validation Control: Inject 1 µM FCCP (a known uncoupler) at the end of the assay. If Leucinostatin A has already fully uncoupled the system, FCCP should yield no further increase in respiration.

Workflow Prep 1. Prepare Isolated Mitochondria (e.g., Rat Liver) Basal 2. Measure State 2 Respiration (Substrate only) Prep->Basal ADP 3. Induce State 3 Respiration (Add ADP) Basal->ADP Titrate 4. Titrate Leucinostatin A (20 nM increments) ADP->Titrate Observe 5. Observe Biphasic Response (Inhibition then Uncoupling) Titrate->Observe Control 6. Add Uncoupler Control (FCCP / CCCP) Observe->Control

Step-by-step respirometry workflow for profiling Leucinostatin A biphasic activity.

Protocol 2: Orthogonal Validation via Membrane Potential ( ΔΨm​ ) Assessment

Purpose: To visually and quantitatively distinguish between enzyme inhibition and membrane uncoupling using fluorescent probes. Causality Note: ATP synthase inhibition prevents proton re-entry, leading to membrane hyperpolarization. Conversely, uncoupling dissipates the gradient, causing depolarization[1][4]. Using a potentiometric dye like TMRE (Tetramethylrhodamine, ethyl ester) provides an orthogonal readout to oxygen consumption.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., human fibroblasts or prostate stromal cells[6]) in a 96-well black, clear-bottom microplate.

  • Dye Loading: Incubate cells with 100 nM TMRE in non-quenching mode for 30 minutes at 37°C. TMRE is a cell-permeant, cationic dye that accumulates in active, negatively charged mitochondria.

  • Baseline Measurement: Read baseline fluorescence (Ex/Em = ~549/575 nm).

  • Treatment Arms:

    • Arm A (Low Dose): Add 150 nM Leucinostatin A. Expected Result: Fluorescence remains stable or slightly increases (hyperpolarization due to ATP synthase blockade).

    • Arm B (High Dose): Add 300 nM Leucinostatin A. Expected Result: Rapid loss of fluorescence (depolarization due to uncoupling)[1].

    • Arm C (Control): Add 1 µM Oligomycin (pure ATP synthase inhibitor) followed by 1 µM FCCP (pure uncoupler) to establish maximum and minimum fluorescence bounds.

  • Data Analysis: Normalize the fluorescence of Arms A and B against the boundaries established by Arm C to quantify the exact degree of bioenergetic disruption.

Troubleshooting & Best Practices

  • Solvent Toxicity: Leucinostatin A is highly hydrophobic. It is typically reconstituted in DMSO or ethanol. Ensure the final solvent concentration in the assay does not exceed 0.1% (v/v), as higher concentrations of DMSO can independently uncouple mitochondria and confound the >240 nM readout.

  • Protein Binding: The effective concentration of Leucinostatin A is highly sensitive to the amount of protein (mitochondria or cells) in the assay. The <200 nM and >240 nM thresholds are established for standard in vitro assays (e.g., 0.1 mg/mL mitochondrial protein)[1][2]. If you increase the biological material, you must empirically shift the titration curve upward.

  • Safety & Handling: Due to its extreme mammalian toxicity (LD50 = 1.8 mg/kg)[1], Leucinostatin A must be handled with stringent PPE, utilizing closed-system respirometers where possible to avoid aerosolization.

References

Sources

Method

Application Notes and Protocols for Evaluating the Antiprotozoal Activity of Leucinostatin A Derivatives

Introduction: Harnessing a Potent Natural Scaffold Against Protozoan Parasites Leucinostatins, a class of non-ribosomal peptides produced by fungi like Purpureocillium lilacinum, represent one of the most potent antiprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing a Potent Natural Scaffold Against Protozoan Parasites

Leucinostatins, a class of non-ribosomal peptides produced by fungi like Purpureocillium lilacinum, represent one of the most potent antiprotozoal scaffolds ever discovered.[1][2] The parent compound, Leucinostatin A, exhibits profound activity in the low nanomolar range against a spectrum of pathogenic protozoa, including Trypanosoma brucei (Human African Trypanosomiasis), Trypanosoma cruzi (Chagas disease), Leishmania donovani (visceral leishmaniasis), and Plasmodium falciparum (malaria).[1] However, the therapeutic potential of natural Leucinostatin A is hampered by significant cytotoxicity towards mammalian cells, largely attributed to its potent inhibition of the mitochondrial F1Fo-ATP synthase, a critical enzyme for cellular energy production.[3]

This limitation has catalyzed the development of synthetic Leucinostatin A derivatives. Through strategic medicinal chemistry, researchers have engineered novel analogues that retain or even enhance antiprotozoal efficacy while dramatically reducing mammalian cytotoxicity.[1][2] These efforts have culminated in promising drug candidates, such as Lefleuganan for cutaneous leishmaniasis, which demonstrates the power of rational drug design in refining a natural product scaffold.[4][5]

This guide provides an in-depth exploration of the mechanism of action of these derivatives and presents detailed, field-proven protocols for their evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Core Mechanism of Action: Targeting the Parasite's Powerhouse

The primary antiprotozoal action of Leucinostatin A and its optimized derivatives is the targeted destabilization of the parasite's inner mitochondrial membrane.[1][2][6] Unlike the parent compound, which also potently inhibits mammalian ATP synthase, the most promising synthetic derivatives achieve their parasiticidal effect through a more selective mechanism.[4][5]

Causality of the Mechanism:

  • Ionophore Activity: Leucinostatins are peptaibiotics that readily insert into lipid bilayers. Their helical structure facilitates the formation of pores or channels, acting as ionophores that disrupt the carefully maintained electrochemical gradient across the mitochondrial membrane.[6][7]

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: The parasite's mitochondrion is vital for energy production and survival. By permeabilizing the inner membrane, these compounds cause a collapse of the mitochondrial membrane potential (ΔΨm). This energetic uncoupling is catastrophic for the parasite.

  • Ultrastructural Damage: The loss of ΔΨm leads to observable morphological changes. Electron microscopy reveals that treatment with active derivatives causes the parasite's mitochondrion to lose its characteristic electron-dense matrix, appearing swollen and rounded.[6]

  • Selective Toxicity: The key to the improved safety profile of derivatives like lefleuganan lies in the removal of the specific structural moiety—hydroxyleucine at position 7—responsible for high-affinity binding and inhibition of mammalian ATP synthase.[4][5] This eliminates the primary mechanism of host toxicity while preserving the membrane-destabilizing activity that is highly effective against protozoa.

The diagram below illustrates the proposed mechanism of action for optimized Leucinostatin A derivatives, highlighting their selective disruption of the protozoan mitochondrial membrane.

G cluster_parasite Protozoan Parasite cluster_mito Mitochondrion cluster_mammal Mammalian Cell IMM Inner Mitochondrial Membrane (IMM) Matrix Mitochondrial Matrix (High Negative Charge) Pore Ion Pore Formation IMM->Pore Induces ETC Electron Transport Chain (Pumps H+) ATP_Synthase ATP Synthase Leuc_Deriv Leucinostatin Derivative Leuc_Deriv->IMM Inserts into ATP_Synthase_Mammal ATP Synthase (Not Inhibited) Leuc_Deriv->ATP_Synthase_Mammal No significant inhibition Collapse ΔΨm Collapse Pore->Collapse Causes Death Parasite Death Collapse->Death Mito_Mammal Mitochondrion Cell_Viable Cell Remains Viable

Caption: Mechanism of selective antiprotozoal activity.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

SAR studies have been instrumental in optimizing the leucinostatin scaffold. By systematically modifying different regions of the molecule, researchers have identified key structural features that govern both antiprotozoal potency and host cell toxicity. The goal is to maximize the therapeutic window, or Selectivity Index (SI), which is the ratio of host cell toxicity to parasite inhibitory activity (CC₅₀/IC₅₀).

The following table summarizes the in vitro activity of Leucinostatin A and two key synthetic derivatives against various protozoan parasites and a mammalian cell line, illustrating the successful enhancement of the selectivity index.

CompoundT. b. rhodesiense IC₅₀ (nM)T. cruzi IC₅₀ (nM)L. donovani IC₅₀ (nM)P. falciparum IC₅₀ (nM)L6 (Rat Myoblast) CC₅₀ (nM)Selectivity Index (vs. T.b.r.)
Leucinostatin A (1a) 2.81301100.9430154
Derivative 2 (ZHAWOC6025) 2.81101200.81700607
Derivative 4 (ZHAWOC6027) 2.51101000.725001000
Data synthesized from Brand et al., 2021.[1]

Experimental Protocols

The following protocols provide a robust framework for screening and characterizing Leucinostatin A derivatives.

Protocol 1: In Vitro Antiprotozoal Activity Assay (Resazurin-Based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against a protozoan parasite, using Trypanosoma brucei as an example. The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Expert Insight: The choice of a fluorescence-based readout is superior to colorimetric methods due to its higher sensitivity and wider dynamic range, allowing for accurate determination of IC₅₀ values at low cell densities and for highly potent compounds. Using parasite lines engineered to express fluorescent or luminescent proteins is an excellent alternative that eliminates the need for indicator dyes.[8][9]

G start Start prep_compounds Prepare Serial Dilutions of Leucinostatin Derivatives start->prep_compounds prep_parasites Harvest & Count Parasites (e.g., T. brucei) start->prep_parasites add_compounds Add Compound Dilutions to Wells prep_compounds->add_compounds plate_parasites Plate Parasites in 384-well Plates prep_parasites->plate_parasites plate_parasites->add_compounds incubate Incubate for 48h (37°C, 5% CO2) add_compounds->incubate add_resazurin Add Resazurin Solution to Each Well incubate->add_resazurin incubate_final Incubate for 24h add_resazurin->incubate_final read_plate Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_final->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro antiprotozoal IC₅₀ assay.

Materials:

  • T. brucei rhodesiense STIB900 strain

  • HMI-9 medium supplemented with 10% FBS

  • Leucinostatin derivatives dissolved in 100% DMSO

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • Sterile, black, clear-bottom 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in HMI-9 medium. The final DMSO concentration should not exceed 0.5%. Include a "no drug" (vehicle control) and a "no cells" (background control) well.

  • Parasite Plating: Culture T. brucei to the mid-log phase. Dilute the culture in fresh medium to a concentration of 5 x 10³ cells/mL. Dispense 25 µL of the cell suspension into each well of the 384-well plate (125 cells/well).

  • Dosing: Add 25 µL of the appropriate compound dilution to each well, resulting in a final volume of 50 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add 5 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plates for an additional 24 hours under the same conditions.

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Analysis:

    • Subtract the background fluorescence (no cells control) from all wells.

    • Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control (0% inhibition).

    • Plot the inhibition data against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT-Based)

This protocol determines the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line, which is essential for calculating the Selectivity Index. The MTT assay is a colorimetric method where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.[10]

Expert Insight: While robust, the MTT assay requires a final solubilization step. Assays using soluble substrates like MTS or WST-1 can streamline the workflow. It is crucial to run the cytotoxicity assay in parallel with the antiprotozoal assay to ensure comparable experimental conditions.

Materials:

  • L6 cells (rat myoblast) or other suitable mammalian cell line (e.g., HEK293)

  • RPMI-1640 medium supplemented with 10% FBS and 1% L-glutamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottom 96-well plates

  • Absorbance microplate reader

Procedure:

  • Cell Plating: Seed L6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the Leucinostatin derivatives in culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control and determine the CC₅₀ value using a dose-response curve fit, similar to the IC₅₀ analysis.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol directly assesses the compound's effect on the parasite's mitochondrial integrity using a potentiometric fluorescent dye like Safranin O.[4] In energized mitochondria with a high negative potential, Safranin O accumulates and its fluorescence is quenched. Depolarization or collapse of the potential causes the dye to be released into the cytoplasm, resulting in an increase in fluorescence.

Expert Insight: Leucinostatin A can cause hyperpolarization at low concentrations before the membrane collapses at higher concentrations.[4][3] Therefore, it is critical to test a wide range of concentrations to capture the full dose-response profile. Using a known uncoupler like CCCP as a positive control is essential for validating the assay.

G start Start harvest Harvest & Wash Parasites start->harvest resuspend Resuspend Parasites in Assay Buffer harvest->resuspend load_dye Add Safranin O Dye & Incubate resuspend->load_dye transfer Transfer to 96-well Plate load_dye->transfer read_baseline Read Baseline Fluorescence transfer->read_baseline add_compounds Inject Compounds (Leucinostatin, CCCP, Vehicle) read_baseline->add_compounds read_kinetic Monitor Fluorescence Kinetically (e.g., every 30s for 15 min) add_compounds->read_kinetic analyze Analyze Fluorescence Traces (Quenching vs. De-quenching) read_kinetic->analyze end End analyze->end

Caption: Workflow for mitochondrial membrane potential assay.

Materials:

  • Log-phase parasite culture (T. brucei or L. donovani)

  • Assay Buffer (e.g., PBS with 5 mM glucose)

  • Safranin O stock solution (1 mM in DMSO)

  • Test compounds and controls (e.g., CCCP as a positive control for depolarization)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic read capability and injectors

Procedure:

  • Parasite Preparation: Harvest approximately 5 x 10⁷ parasites by centrifugation. Wash twice with assay buffer and resuspend in 1 mL of the same buffer.

  • Dye Loading: Add Safranin O to the cell suspension to a final concentration of 2 µM. Incubate for 15 minutes at room temperature in the dark to allow the dye to accumulate in the mitochondria.

  • Plating: Dispense 100 µL of the dye-loaded cell suspension into the wells of the 96-well plate.

  • Baseline Reading: Place the plate in the reader and monitor fluorescence (Ex: 485 nm, Em: 590 nm) for 2-3 minutes to establish a stable baseline.

  • Compound Injection: Using the plate reader's injectors, add the test compounds, vehicle control, and CCCP (positive control, e.g., 10 µM final concentration).

  • Kinetic Measurement: Immediately begin monitoring fluorescence kinetically for at least 15-30 minutes.

  • Analysis:

    • Vehicle Control: Should show a stable, low fluorescence signal (quenched state).

    • CCCP Control: Should show a rapid and sustained increase in fluorescence, indicating membrane depolarization.

    • Test Compounds: Analyze the fluorescence traces. A significant increase in fluorescence indicates a collapse of the mitochondrial membrane potential, confirming the mechanism of action.

References

  • Brand, S., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition, 60(28), 15613-15621. [Link]

  • Brand, S., et al. (2021). Antiprotozoal Structure-Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. PubMed. [Link]

  • Brand, S., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. ResearchGate. [Link]

  • Allemann, N., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. ResearchGate. [Link]

  • Allemann, N., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Vigil, E., et al. (2022). Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi. ACS Omega, 7(5), 4386-4394. [Link]

  • Allemann, N., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. PubMed. [Link]

  • Zhao, Y., & Chen, P. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Lin, C-I., et al. (2024). Leucinostatins from fungal extracts block malaria transmission to mosquitoes. Parasites & Vectors, 17(1), 444. [Link]

  • Bustamante, J. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 4(7), e740. [Link]

  • Lin, C-I., et al. (2024). Leucinostatins target Plasmodium mitochondria to block malaria transmission. Parasites & Vectors. [Link]

  • Allemann, N., et al. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. PMC. [Link]

  • Bustamante, J. M., et al. (2010). In Vitro and in Vivo High-Throughput Assays for the Testing of anti-Trypanosoma Cruzi Compounds. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Leucinostatin A, hydrochloride stability and storage conditions

Welcome to the Application Support Knowledge Base for Leucinostatin A Hydrochloride . This portal is designed for researchers, pharmacologists, and drug development professionals working with this potent nonapeptide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base for Leucinostatin A Hydrochloride . This portal is designed for researchers, pharmacologists, and drug development professionals working with this potent nonapeptide.

Produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus), Leucinostatin A is a highly active antimicrobial, antiprotozoal, and antitumor agent[1]. Its primary mechanism of action involves the profound uncoupling of the inner mitochondrial membrane and the specific high-affinity inhibition of mitochondrial ATP synthase [2]. Because of its complex structure—featuring uncommon amino acids like methyl-L-proline and hydroxyleucine—strict adherence to proper storage, reconstitution, and handling protocols is critical to maintaining its α -helical conformation and biological efficacy [2].

Quantitative Physicochemical & Biological Parameters

To establish a baseline for your experimental design, refer to the following validated parameters for Leucinostatin A[1, 2, 3, 4]:

ParameterValidated ValueMechanistic Causality / Experimental Relevance
Storage Temp (Solid) -20°CPrevents thermal degradation of the nonapeptide's hydrophobic core and Michael acceptor moiety.
Shelf Life (Solid) 2 yearsStable long-term only when kept strictly desiccated and protected from light.
Organic Solubility 10 mg/mLHighly soluble in DMSO, DMF, Ethanol, and Methanol. Organic solvation is required to disrupt intermolecular hydrogen bonds of the dry powder.
Aqueous Solubility Limited / PoorThe hydrophobic nature of the peptide causes rapid precipitation in purely aqueous buffers; carrier solvents are mandatory.
Target Affinity ( Ki​ ) ~80 nMFunctional benchmark for ATP synthase inhibition. A rightward shift in Ki​ indicates structural degradation of the batch.
Mammalian Toxicity LD 50​ = 1.8 mg/kgExtremely toxic in vivo (mice, IP). Mandates strict PPE (gloves, mask, safety glasses) during laboratory handling.

Knowledge Base & FAQs: Storage and Stability

Q: What is the optimal environment for storing the lyophilized powder? A: The lyophilized powder must be stored at -20°C in a tightly closed, desiccated container [4]. Moisture is the primary enemy of Leucinostatin A. The introduction of ambient humidity can lead to localized hydrolysis of the peptide bonds, specifically destabilizing the critical hydroxyleucine residue at position 7, which is responsible for its ATP synthase inhibition[2].

Q: How should I reconstitute the hydrochloride salt, and what solvents are safe? A: Reconstitute the powder in 100% DMSO, DMF, absolute ethanol, or methanol to achieve a primary stock concentration of up to 10 mg/mL [1]. Do not attempt primary reconstitution in aqueous buffers. The hydrophobic core of Leucinostatin A requires a non-polar or amphiphilic environment to properly unfold into its active α -helical conformation.

Q: How long are my reconstituted liquid stocks stable? A: Once in solution (e.g., DMSO), the stock should be aliquoted into single-use vials and immediately frozen at -20°C to -80°C. In this state, it is stable for up to 6 months. However, aqueous dilutions are highly unstable . Once the DMSO stock is diluted into your aqueous assay buffer (e.g., PBS or cell culture media), the compound must be used within 2–4 hours to prevent aggregation and precipitation.

Troubleshooting Guide: Experimental Anomalies

Troubleshooting Start Assay Failure: Loss of Bioactivity or High Variance Q1 Was the stock subjected to freeze-thaw cycles? Start->Q1 A1_Yes Degradation of α-helix. Discard and use fresh aliquot. Q1->A1_Yes Yes Q2 Is there visible micro-precipitation in the assay buffer? Q1->Q2 No A2_Yes Aqueous insolubility. Maintain 0.5-1% DMSO final. Q2->A2_Yes Yes Q3 Was the lyophilized powder opened while cold? Q2->Q3 No A3_Yes Condensation absorbed. Equilibrate to RT before opening. Q3->A3_Yes Yes

Caption: Diagnostic logic tree for resolving Leucinostatin A bioactivity loss and handling errors.

Issue 1: Complete Loss of Antiprotozoal or Uncoupling Activity
  • The Causality: Leucinostatin A relies on a highly specific α -helical structure to insert into the inner mitochondrial membrane and induce calcein leakage or uncoupling [2]. Repeated freeze-thaw cycles cause kinetic trapping of the peptide in inactive, aggregated conformations.

  • The Fix: Never reuse a thawed aliquot. If your current batch shows a Ki​ > 150 nM in an ATP synthase assay, the structural integrity is compromised. Discard the aliquot.

Issue 2: Inconsistent Dose-Response Curves in Cell Culture
  • The Causality: When the DMSO stock is diluted into culture media, local zones of high aqueous concentration can cause the peptide to crash out of solution (micro-precipitation), lowering the effective molarity.

  • The Fix: Perform serial dilutions in DMSO first, then spike the media so that the final DMSO concentration remains constant (typically 0.1% to 1% v/v) across all test wells. Ensure vigorous vortexing immediately upon aqueous introduction.

Self-Validating Protocol: Reconstitution & Functional Verification

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your workflow, do not blindly trust a reconstituted stock. Use this self-validating protocol to prepare your compound and immediately verify its functional integrity via an ATP Synthase Uncoupling Assay [2].

Phase 1: Reconstitution and Aliquoting
  • Equilibration: Remove the sealed vial of Leucinostatin A from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation to form on the powder, leading to rapid aqueous degradation.

  • Primary Solvation: Inject anhydrous, cell-culture grade DMSO directly into the vial to achieve a 10 mg/mL concentration. Pipette up and down gently. Do not vortex vigorously, as excessive shear forces can induce peptide aggregation.

  • Aliquoting: Dispense the solution into sterile, amber microcentrifuge tubes in volumes appropriate for a single day's experiment (e.g., 10 µL aliquots).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Phase 2: Functional Validation (The Self-Validating Loop)

To prove the stock is active, measure its ability to uncouple oxidative phosphorylation in a reconstituted ATP synthase model or permeabilized cell system [2].

  • Preparation: Thaw one Leucinostatin A aliquot on ice. Dilute to working concentrations (10 nM to 400 nM) in assay buffer.

  • Respiration Assay: Using high-resolution respirometry (e.g., Oroboros Oxygraph), monitor oxygen consumption in digitonin-permeabilized human fibroblasts or T. brucei cells.

  • Observation & Validation:

    • At low concentrations (~50 nM) , you should observe an inhibition of oxygen consumption (specific ATP synthase inhibition).

    • At higher concentrations (>200 nM) , you should observe a rapid restoration and spike in oxygen consumption.

    • Causality: This dual-interference signature (inhibition followed by uncoupling) is the unique biochemical fingerprint of structurally intact Leucinostatin A [2]. If this biphasic response is absent, the α -helical structure has degraded, and the stock must be discarded.

Workflow A 1. Equilibrate to RT (Prevents Condensation) B 2. Reconstitute in DMSO (10 mg/mL Stock) A->B C 3. Single-Use Aliquots (Store at -80°C) B->C D 4. Respirometry Assay (Self-Validation Loop) C->D E Valid: Biphasic Response (Inhibition -> Uncoupling) D->E Intact Helix F Invalid: Flat Response (Discard Aliquot) D->F Degraded

Caption: Self-validating workflow for the reconstitution and functional verification of Leucinostatin A.

References

  • Journal of Medicinal Chemistry (ACS Publications). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Retrieved from[Link]

  • Molecules (MDPI). Secondary Metabolites of Purpureocillium lilacinum. Retrieved from[Link]

Optimization

Optimizing Leucinostatin A concentration for cytotoxicity assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when integrating complex fungal metabolites like Leucinostatin A into their high-through...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when integrating complex fungal metabolites like Leucinostatin A into their high-throughput screening or cytotoxicity workflows.

Leucinostatin A is an atypical nonapeptide that exhibits potent antiprotozoal, antifungal, and antitumor properties[1]. However, its behavior in in vitro assays is highly concentration-dependent, often leading to confounding data if not strictly optimized. This guide is designed to move beyond basic vendor inserts, providing you with the mechanistic causality behind experimental choices and establishing a self-validating protocol for your assays.

I. Mechanistic Overview: The Causality of Cytotoxicity

To optimize your assay, you must first understand that Leucinostatin A does not have a singular mode of action; it operates via a concentration-dependent dual mechanism [2].

At low nanomolar concentrations (< 200 nM), it specifically targets and inhibits mitochondrial ATP synthase, leading to hyperpolarization of the inner mitochondrial membrane. However, at higher concentrations (> 200 nM), its amphipathic nature allows it to act as a membrane ionophore, collapsing the mitochondrial membrane potential entirely and uncoupling oxidative phosphorylation[2].

MOA L Leucinostatin A Low Low Dose (< 200 nM) L->Low High High Dose (> 200 nM) L->High Target1 Mitochondrial ATP Synthase Low->Target1 Target2 Lipid Bilayer (Ionophore) High->Target2 Mech1 Inhibits ATP Synthesis Target1->Mech1 Mech2 Uncouples Oxidative Phosphorylation Target2->Mech2 Death Cytotoxicity / Cell Death Mech1->Death Mech2->Death

Fig 1. Concentration-dependent dual mechanism of Leucinostatin A in mammalian cells.

II. Troubleshooting & FAQs

Q1: How should I prepare and store Leucinostatin A to ensure assay reproducibility? A: Leucinostatin A is highly hydrophobic. It should be reconstituted in anhydrous DMSO, DMF, or ethanol at a stock concentration of 10 mg/mL[1]. I strongly recommend DMSO for cell culture applications. Store aliquots at −20°C[1]. Crucial Insight: Avoid repeated freeze-thaw cycles. Because the peptide interacts heavily with lipid membranes, any precipitation in aqueous media will drastically skew your dose-response curves. Always ensure your final in-well DMSO concentration never exceeds 0.5%, as higher solvent concentrations will independently stress mitochondrial membranes and mask the drug's true ATP synthase inhibition.

Q2: What concentration range should I use for my specific cell line? A: The effective cytotoxic concentration varies wildly depending on the metabolic reliance of the target cell line on oxidative phosphorylation versus glycolysis. Below is a consolidated reference table of established IC50/Effective concentrations across various models to guide your dose-ranging studies:

Target / Cell LineOrigin / TypeEffective Concentration (IC50)Reference
T. cruzi amastigotes Protozoan parasiteLow nanomolar (< 10 nM)[3]
Human nucleated cells General mammalian~47 nM[4]
HeLa Human cervical cancer~50 ng/mL[5]
L6 Rat myoblast259 nM[2]
DU145 Human prostate cancer>1 µg/mL[5]
MRC-5 Human fetal lung fibroblast~2550 ng/mL[5]

Recommendation: For mammalian cytotoxicity, run a 10-point serial dilution starting at 2 µM down to 1 nM.

Q3: My dose-response curves are biphasic. What is causing this artifact? A: This is not an artifact; it is a direct readout of the dual mechanism illustrated in Fig 1. At <200 nM, cells may attempt to compensate for ATP synthase inhibition by upregulating glycolysis (the Warburg effect), temporarily stabilizing viability readouts in metabolic assays like MTT. Once the concentration exceeds ~200-240 nM, the compound acts as an uncoupler, causing rapid mitochondrial collapse and a sharp drop in viability[2]. To correct for this, ensure your assay medium contains physiological glucose levels, or switch to a galactose-supplemented medium to force cells to rely on oxidative phosphorylation, which will yield a monophasic, highly sensitive curve.

Q4: How do I prove the cytotoxicity is due to intracellular targeting and not just non-specific membrane lysis? A: You must build a self-validating system. Leucinostatin A passes through the cytoplasmic membrane without lysing cells to reach the mitochondria[4]. To validate this in your pipeline, run a parallel Hemolysis Counter-Screen . Mature erythrocytes lack mitochondria; therefore, if your compound is a non-specific membrane detergent, it will lyse red blood cells. Leucinostatin A does not lyse erythrocytes even at massive doses (100 µM)[4]. If your assay shows RBC lysis, your compound has degraded, or your solvent concentration is too high.

III. Self-Validating Experimental Methodology

To guarantee scientific integrity, use the following step-by-step protocol. It pairs a standard MTT/SRB viability assay with an orthogonal hemolysis counter-screen.

Workflow S1 1. Stock Prep (10 mg/mL DMSO) S2 2. Serial Dilution (<0.5% DMSO) S1->S2 S3 3. Cell Treatment (48-72h) S2->S3 S4 4. Primary Assay (MTT/SRB) S3->S4 S5 5. Counter-Screen (Hemolysis) S3->S5 Validate non-lytic mechanism

Fig 2. Self-validating workflow for Leucinostatin A cytotoxicity profiling.

Phase 1: Primary Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed your target mammalian cells (e.g., HeLa or L6) in a 96-well plate at 1×104 cells/well in 100 µL of appropriate media. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Thaw the 10 mg/mL Leucinostatin A DMSO stock on ice. Prepare a 10-point 1:3 serial dilution in DMSO.

  • Treatment: Dilute the DMSO intermediates 1:200 into pre-warmed culture media to ensure the final DMSO concentration is 0.5%. Add 100 µL of this treated media to the cells.

    • Control Requirement: Include a 0.5% DMSO vehicle control (Negative) and 1 µM Oligomycin A (Positive control for ATP synthase inhibition)[2].

  • Incubation: Incubate for 48 to 72 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 540 nm[4].

Phase 2: Orthogonal Hemolysis Counter-Screen
  • Erythrocyte Prep: Wash O+ human red blood cells three times in PBS (pH 7.4) and suspend to a 10% solution in PBS[4].

  • Exposure: Add 100 µL of the erythrocyte suspension to a 96-well plate. Add Leucinostatin A to final concentrations of 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM[4].

  • Incubation: Stir rapidly and incubate at 37°C for 3 hours[4].

  • Validation Readout: Centrifuge at 2,000 rpm for 5 minutes. Measure the absorbance of the supernatant at 540 nm to check for hemoglobin release.

    • Success Criteria: Leucinostatin A should show <5% hemolysis at 100 µM[4], proving that the cytotoxicity observed in Phase 1 is strictly due to intracellular mitochondrial targeting.

IV. References

  • Action of the peptide antibiotic leucinostatin. PubMed (NIH).View Source[6]

  • Leucinostatins from fungal extracts block malaria transmission to mosquitoes. PMC - NIH.View Source[5]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry - ACS Publications.View Source[2]

  • 95% (mixture of Leucinostatin A+B, HPLC), (Paecilomyces lilacinus). Sigma-Aldrich.View Source[1]

  • Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi. ACS Omega - ACS Publications.View Source[3]

  • Leucinostatins target Plasmodium mitochondria to block malaria transmission. PMC - NIH.View Source[4]

Sources

Troubleshooting

Technical Support Center: Leucinostatin A Degradation, Stability, and Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the complex biochemical behavior of Leucinostatin A (LcsA).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the complex biochemical behavior of Leucinostatin A (LcsA). While LcsA is an exceptionally potent antimicrobial and antiprotozoal nonapeptide, its utility in drug development is frequently bottlenecked by acute mammalian toxicity and complex degradation profiles. This hub provides causality-driven FAQs, validated troubleshooting workflows, and robust experimental protocols to support your benchwork.

Section 1: Frequently Asked Questions (FAQs) on Degradation & Toxicity

Q1: What are the primary degradation products of Leucinostatin A, and how do they form? Answer: Leucinostatin A undergoes specific structural degradation depending on the environmental or enzymatic conditions. The most notable chemical degradation occurs via the acid hydrolysis of its unique amino acid, 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD). Upon hydrolysis, AHMOD is converted into 4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid (MOPA)[1]. Additionally, in biological systems such as the host plant Taxus baccata, LcsA is enzymatically modified by UDP-glucose:leucinostatin A glucosyltransferase into Leucinostatin A beta-di-O-glucoside[2].

Causality: The conversion to MOPA represents a breakdown of the peptide's hydrophobic core, which is essential for membrane insertion. The glucosylation reaction, conversely, is a defensive detoxification mechanism by the host plant; the addition of bulky, hydrophilic glucose moieties disrupts the amphipathic alpha-helical structure required for mitochondrial membrane uncoupling, thereby neutralizing the peptide's phytotoxicity[2].

Q2: Why does intact Leucinostatin A exhibit such high mammalian toxicity, and how do degradation or synthetic modifications mitigate this? Answer: Intact LcsA is highly toxic (intraperitoneal LD50 ≈ 1.8 mg/kg in mice) because it acts as a potent uncoupler of oxidative phosphorylation and a specific nanomolar inhibitor of the mammalian mitochondrial ATP synthase[3]. Through structure-activity relationship (SAR) studies and degradation tracking, we now know that the hydroxyleucine residue at position 7 is the critical moiety responsible for ATP synthase binding[3]. When LcsA is synthetically modified to remove this residue (e.g., replacing it with leucine, as seen in the clinical candidate Lefleuganan/ZHAWOC6027), the resulting product loses its ATP synthase inhibitory activity and mammalian toxicity, while retaining its antiprotozoal efficacy via membrane energetic uncoupling[4].

Section 2: Troubleshooting Experimental Workflows

Issue 1: Acute in vivo toxicity is masking the therapeutic efficacy of LcsA in murine models. Root Cause: Free LcsA rapidly partitions into mammalian mitochondrial membranes, halting ATP synthesis and causing rapid systemic toxicity before therapeutic concentrations can be sustained at the infection site. Scientist's Solution: Utilize liposomal encapsulation. Formulating LcsA into Large Unilamellar Vesicles (LUVs) alters its pharmacokinetics and membrane interaction dynamics. Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy have shown that liposome-delivered LcsA reduces the intraperitoneal LD50 by 15-fold compared to the free peptide[5].

Issue 2: Inconsistent LC-MS quantification during pharmacokinetic (PK) or microsomal stability assays. Root Cause: Linear peptides like LcsA are susceptible to rapid enzymatic cleavage and spontaneous hydrolysis in aqueous buffers over time. If you are only tracking the parent mass (m/z 1188.8)[6], you are missing the degradation products and failing to close the mass balance. Scientist's Solution: Implement a multiplexed MRM (Multiple Reaction Monitoring) method that tracks both the parent LcsA intact mass and the MOPA degradation fragment. For synthetic derivatives like Lefleuganan, microsomal stability is significantly improved (>80% recovery after 40 minutes)[7], but monitoring for C-terminal cleavage products is still required for accurate half-life determination.

Section 3: Quantitative Data & Structural Comparisons

To facilitate assay design and compound selection, the following table summarizes the biological and chemical profiles of LcsA, its degradation products, and optimized derivatives.

Compound / ProductStructural CharacteristicMammalian Cytotoxicity (L6 Cells, IC50)Antiprotozoal Activity (T. brucei, IC50)Primary Mechanism / Effect
Leucinostatin A (Intact) Contains AHMOD and Hydroxyleucine-7259 nM[3]0.25 nM - 2.8 nM[7]ATP synthase inhibition & uncoupling[3]
LcsA β-di-O-glucoside Glucosylated at reactive hydroxylsSignificantly ReducedReducedHost plant detoxification[2]
MOPA (Hydrolysate) Cleaved AHMOD residueN/A (Inactive fragment)N/ALoss of helical membrane insertion[1]
Lefleuganan (Synthetic) Lacks Hydroxyleucine-7, modified AHMOD1563 nM[3]0.39 nM[8]Selective membrane uncoupling[4]

Section 4: Validated Experimental Protocols

Protocol 1: Liposomal Encapsulation of Leucinostatin A for Toxicity Reduction

Self-Validating Step: The efficiency of encapsulation must be verified by size exclusion chromatography (SEC) prior to in vivo administration to ensure no free, unencapsulated peptide remains in the buffer.

  • Lipid Film Preparation: Dissolve Egg Phosphatidylcholine (PC) and Egg Phosphatidic Acid (PA) in a 3:1 molar ratio in chloroform/methanol (2:1 v/v)[7]. Add LcsA (dissolved in methanol) at a peptide-to-lipid molar ratio of 1:50.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to form a dry, uniform lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at room temperature. Vortex vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion: To generate Large Unilamellar Vesicles (LUVs), pass the MLV suspension 11 times through a polycarbonate membrane filter (100 nm pore size) using a mini-extruder.

  • Purification & Validation: Separate unencapsulated LcsA from liposomes using a Sephadex G-50 SEC column. Quantify the encapsulated peptide via HPLC.

Protocol 2: LC-MS/MS Monitoring of AHMOD Hydrolysis to MOPA

Self-Validating Step: Use a synthetic MOPA standard derivatized with Marfey's reagent to establish the precise retention time and MS/MS fragmentation pattern before analyzing unknown hydrolysates.

  • Sample Preparation: Treat 100 µg of LcsA with 6N HCl at 110°C for 24 hours to induce complete hydrolysis of the peptide bonds and the AHMOD residue[6].

  • Derivatization: React the dried hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDLA) at 40°C for 1 hour to derivatize the MOPA fragment for chiral LC-MS analysis[6].

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor the specific mass transitions for the FDLA-derivatized MOPA fragment using positive electrospray ionization (ESI+).

Section 5: Pathway and Workflow Visualizations

ToxicityPathway LcsA Leucinostatin A (Intact Nonapeptide) Hydrolysis Acid Hydrolysis (AHMOD Cleavage) LcsA->Hydrolysis Degradation Glucosylation UDP-Glucosyltransferase (Taxus baccata) LcsA->Glucosylation Plant Defense Toxicity Mitochondrial ATP Synthase Inhibition (Mammalian Toxicity) LcsA->Toxicity Hydroxyleucine-7 Binding Synthetic Synthetic Optimization (Remove Hydroxyleucine-7) LcsA->Synthetic Drug Development MOPA MOPA Derivative (Inactive Fragment) Hydrolysis->MOPA Degradation Glucoside LcsA β-di-O-glucoside (Detoxified) Glucosylation->Glucoside Plant Defense Lefleuganan Lefleuganan (Clinical Candidate) Synthetic->Lefleuganan Drug Development

Caption: Leucinostatin A degradation, detoxification, and synthetic optimization pathways.

LiposomeWorkflow Step1 Lipid Film Hydration (Egg PC/PA + LcsA) Step2 Vortexing & Sonication (Form MLVs) Step1->Step2 Step3 Membrane Extrusion (100nm Polycarbonate) Step2->Step3 Step4 LUVs Formation (Reduced in vivo Toxicity) Step3->Step4

Caption: Step-by-step workflow for the liposomal encapsulation of Leucinostatin A.

References

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. 3

  • Glucosylation of the peptide leucinostatin A, produced by an endophytic fungus of European yew, may protect the host from leucinostatin toxicity. Chemistry & Biology. 2

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie International Edition. 7

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. ACS Publications. 4

  • Liposome-based formulations for the antibiotic nonapeptide Leucinostatin A: Fourier transform infrared spectroscopy characterization and in vivo toxicologic study. PubMed. 5

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer. PMC. 6

  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28. Journal of Natural Products. 1

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity (Detailed Mechanism). ACS Publications. 8

Sources

Optimization

Troubleshooting Leucinostatin A resistance in cell lines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering unexpected resistance profiles when utilizing Leucinostati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering unexpected resistance profiles when utilizing Leucinostatin A (LCS-A) in their in vitro assays.

LCS-A is a highly potent, hydrophobic nonapeptide mycotoxin. While it is an invaluable tool for probing mitochondrial function and tumor-stromal interactions, cell lines can rapidly adapt to its presence. This guide is designed to bypass generic advice and help you systematically diagnose, validate, and overcome these specific resistance mechanisms using field-proven methodologies.

Part 1: The Mechanistic Causality of LCS-A Resistance

Understanding why a cell line becomes resistant dictates how we troubleshoot it. LCS-A is unique because it exerts a dual-mode cytotoxicity: at low nanomolar concentrations, it directly inhibits mitochondrial ATP synthase, while at higher concentrations, it acts as an ionophore to uncouple oxidative phosphorylation (1)[1]. Furthermore, in complex microenvironments, it modulates paracrine signaling.

Resistance typically emerges through three evolutionary bottlenecks:

  • Target Modification : Mutations in the mitochondrial ATP synthase subunits. The hydroxyleucine at position 7 of LCS-A is the critical moiety responsible for specific ATP synthase inhibition (2)[2]. Alterations in the binding pocket render the cells immune to low-dose exposure.

  • Metabolic Reprogramming : A shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis (the Warburg effect), allowing the cells to survive complete mitochondrial uncoupling.

  • Microenvironmental Rescue : In co-culture models (e.g., prostate cancer), LCS-A suppresses tumor growth by reducing insulin-like growth factor-I (IGF-1) expression in stromal cells (3)[3]. Stromal adaptation can bypass this suppression, rescuing the tumor cells.

G LCSA Leucinostatin A ATPS Mitochondrial ATP Synthase LCSA->ATPS Inhibits (nM range) Uncoupling Membrane Uncoupling LCSA->Uncoupling Ionophore activity Stromal Stromal IGF-1 Suppression LCSA->Stromal Modulates microenvironment Res1 Target Mutation (F1Fo) ATPS->Res1 Selective Pressure Res2 Glycolytic Shift Uncoupling->Res2 Metabolic Adaptation Res3 Paracrine Bypass Stromal->Res3 Alternative Growth Factors

Leucinostatin A mechanism of action and corresponding cellular resistance pathways.

Part 2: Quantitative Benchmarks for Resistance

Before troubleshooting, you must compare your resistant line's metrics against established wild-type (WT) parameters to quantify the magnitude of the resistance.

ParameterWild-Type (Sensitive)Resistant PhenotypeDiagnostic Assay
ATP Synthase Ki​ ~80 nM> 1 μ MIsolated Enzyme Assay
DU-145 / PrSC IC50​ 0.045 μ g/mL> 0.5 μ g/mL3D Co-culture Viability
Oxygen Consumption Rate (OCR) High basal, drops post-LCS-ALow basal, unresponsiveSeahorse XF Cell Mito Stress
Extracellular Acidification (ECAR) ModerateHighly elevated (Glycolytic)Seahorse XF Glycolysis Stress

Part 3: Self-Validating Experimental Protocols

To identify the exact mode of resistance, implement these self-validating workflows. Every protocol is designed with internal checks to ensure the data you generate is biologically sound.

Protocol 1: Diagnosing Metabolic Reprogramming vs. Target Mutation (Seahorse XF Workflow)

Causality : If a cell line acquires a target-site mutation, its Oxygen Consumption Rate (OCR) will remain high and unresponsive to LCS-A, but will still collapse when exposed to a different ATP synthase inhibitor (like Oligomycin). Conversely, if the cell has undergone a glycolytic shift, it will bypass mitochondrial respiration entirely, exhibiting a high Extracellular Acidification Rate (ECAR) and a low, unresponsive OCR to both inhibitors.

Step-by-Step Methodology :

  • Preparation : Seed Wild-Type (WT) and Resistant cell lines at 2×104 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Equilibration : Wash and replace media with unbuffered XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate at 37°C without CO2​ for 1 hour.

  • Baseline Measurement : Record basal OCR and ECAR for 3 cycles. Validation Check: WT cells must show a stable OCR baseline.

  • Injection A (Test Compound) : Inject Leucinostatin A (100 nM final concentration). Validation Check: WT cells should exhibit an immediate drop in OCR due to ATP synthase inhibition, followed by a spike due to uncoupling (4)[4].

  • Injection B (Control Inhibitor) : Inject Oligomycin (1 μ M). Validation Check: If the Resistant line's OCR drops here but not in Step 4, the resistance is driven by an LCS-A specific binding pocket mutation (5)[5].

  • Injection C (Uncoupler) : Inject FCCP (0.5 μ M) to measure maximal respiratory capacity and confirm general mitochondrial integrity.

Protocol 2: Validating Stromal-Mediated Resistance in Prostate Cancer Models

Causality : In prostate cancer models (e.g., DU-145), LCS-A’s primary antitumor effect is the suppression of IGF-1 secreted by prostate stromal cells (PrSC) (3)[3]. Resistance often arises from the stromal compartment bypassing this transcriptional suppression rather than the tumor cells themselves.

Step-by-Step Methodology :

  • Stromal Engineering : Generate pseudo- ρ0 PrSC cells (mitochondrial DNA-depleted) via chronic ethidium bromide exposure. Validation Check: Confirm depletion by assessing the loss of mitochondrial-encoded cytochrome c oxidase subunits via western blot.

  • Co-culture Setup : Seed DU-145 cells ( 1×103 ) with either WT PrSC or pseudo- ρ0 PrSC ( 1×104 ) in 96-well plates.

  • Treatment : Expose the co-cultures to LCS-A (0.01 to 1 μ g/mL) for 72 hours.

  • Transcriptional Profiling : Isolate RNA from the stromal compartment and perform RT-PCR for IGF-1 expression. Validation Check: In sensitive systems, LCS-A reduces IGF-1 in both WT and pseudo- ρ0 PrSC, proving the paracrine modulation is independent of stromal mitochondrial respiration (3)[3]. If IGF-1 remains elevated in your resistant co-culture, the stromal cells have developed a transcriptional bypass mechanism.

G Start Observe LCS-A Resistance Assay1 Seahorse XF Assay (OCR/ECAR) Start->Assay1 Branch1 OCR drops with Oligomycin but not LCS-A? Assay1->Branch1 Branch2 High basal ECAR? (Low OCR) Assay1->Branch2 Path1 Target Mutation (Sequence F1Fo ATP Synthase) Branch1->Path1 Yes Path3 Co-culture Assay (Check IGF-1 levels) Branch1->Path3 No Path2 Metabolic Shift (Glycolytic Reprogramming) Branch2->Path2 Yes Branch2->Path3 No

Diagnostic workflow for identifying the root cause of Leucinostatin A resistance.

Part 4: Frequently Asked Questions (FAQs)

Q1: My resistant cell line shows cross-resistance to Oligomycin. What is the mechanism? A: Both Leucinostatin A and Oligomycin target the mitochondrial F1Fo-ATP synthase, albeit at different binding sites. If cross-resistance occurs, your cells have likely undergone a metabolic shift to aerobic glycolysis (Warburg effect) rather than a specific binding pocket mutation. Verify this by checking for elevated lactate production and high basal ECAR.

Q2: I am using pseudo- ρ0 cells to test mitochondrial dependence, but LCS-A still inhibits growth. Why? A: This is a highly specific, documented phenomenon. While LCS-A's direct cytotoxicity relies heavily on mitochondrial ATP synthase, its ability to modulate tumor-stromal interactions does not. In co-cultures of DU-145 and pseudo- ρ0 PrSC, LCS-A still strongly inhibits DU-145 growth by reducing IGF-1 expression in the stromal cells, proving that its paracrine modulation is independent of stromal mitochondrial respiration (3)[3].

Q3: How do I differentiate between LCS-A's uncoupling effect and its ATP synthase inhibition? A: At low concentrations (<200 nM), LCS-A specifically inhibits ATP synthase. At higher concentrations, its ionophore properties dominate, dissipating the membrane potential and acting as an uncoupler (1)[1]. To troubleshoot which mechanism your cells are resisting, titrate the dose: resistance exclusively at low nanomolar ranges points to ATP synthase mutations (specifically interacting with the hydroxyleucine at position 7) (2)[2], whereas broad resistance across the micromolar range suggests a complete metabolic bypass.

Q4: Are there synthetic alternatives if my cells are completely resistant to natural LCS-A? A: Yes. Lefleuganan is a synthetic nonapeptide inspired by LCS-A. Interestingly, Lefleuganan uncouples oxidative phosphorylation but does not inhibit ATP synthase (5)[5]. If your cells have an ATP synthase mutation, they may still be sensitive to Lefleuganan's membrane-disintegrating effects.

References

  • Title : Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells Source : nih.gov URL :[Link]

  • Title : Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity Source : acs.org URL :[Link]

  • Title : Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity (PubMed) Source : nih.gov URL :[Link]

  • Title : Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity (PMC) Source : nih.gov URL :[Link]

Sources

Troubleshooting

Technical Support Center: Leucinostatin A Cellular Assays &amp; Troubleshooting

Welcome to the Application Support Center for Leucinostatin A (LCA) research. As a potent nonapeptide derived from Purpureocillium lilacinum, LCA is heavily utilized in antiprotozoal research and tumor-stroma modulation[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Leucinostatin A (LCA) research. As a potent nonapeptide derived from Purpureocillium lilacinum, LCA is heavily utilized in antiprotozoal research and tumor-stroma modulation[1][2]. However, its complex polypharmacology frequently introduces confounding off-target effects in cellular models. This guide is designed by senior application scientists to help you isolate specific mechanistic variables, troubleshoot cytotoxicity, and establish self-validating experimental protocols.

Knowledge Base: Mechanism & Off-Target Profiling

To successfully design experiments with LCA, researchers must account for its concentration-dependent dual mechanism of action.

At low nanomolar concentrations (<100 nM), LCA is a highly specific, high-affinity inhibitor of mitochondrial F1FO ATP synthase[1]. The hydroxyleucine moiety at position 7 is the critical structural determinant for this binding[1]. However, at concentrations exceeding 200 nM, LCA's hydrophobic nature acts in a "detergent-like" manner on native membranes, functioning as a protonophoric uncoupler that rapidly dissipates the mitochondrial membrane potential[1].

Beyond mitochondrial respiration, LCA acts as a weak ionophore, facilitating mono- and divalent cation transport across plasma membranes, which severely blunts T-lymphocyte activation[3] and reduces Insulin-like Growth Factor-1 (IGF-1) secretion in stromal cells[2].

MOA LCA Leucinostatin A LowConc Low Concentration (< 100 nM) LCA->LowConc HighConc High Concentration (> 200 nM) LCA->HighConc ATPSynth Inhibits Mitochondrial ATP Synthase LowConc->ATPSynth Primary Target Stromal Reduces IGF-1 in Stromal Cells LowConc->Stromal Tumor Microenvironment Uncouple Membrane Uncoupling (Protonophore) HighConc->Uncouple Off-Target Toxicity TCell Inhibits T-Cell Activation HighConc->TCell Ionophore Effect

Concentration-dependent mechanisms and off-target effects of Leucinostatin A.

Troubleshooting Guide & FAQs

Q: My mammalian cell viability assays (e.g., L6 myoblasts, DU145 cells) show complete cell death at 250 nM LCA. Is this specific target engagement? A: No. While LCA inhibits ATP synthase with a Ki​ of ~80 nM (bovine), concentrations above 200 nM trigger severe energetic uncoupling of negatively charged membranes[1]. This uncoupling acts as an off-target toxicity mechanism, leading to acute cytotoxicity. Actionable Step: Cap your treatment concentrations at 100 nM if you are specifically studying ATP synthase inhibition.

Q: How can I differentiate between ATP synthase inhibition and membrane uncoupling in my Seahorse XF respirometry assays? A: You must implement a self-validating pharmacological control system. We recommend using Lefleuganan , a synthetic clinical-stage derivative of LCA. Lefleuganan lacks the hydroxyleucine moiety, meaning it does not inhibit ATP synthase, but it retains the membrane uncoupling effect at >200 nM[1]. By running Lefleuganan in parallel with LCA, you can subtract the uncoupling noise from the ATP synthase-specific signal.

Q: I am observing unexpected immunosuppression in my tumor-stroma co-culture models. Why? A: LCA acts as a weak ionophore. It dose-dependently prevents T-lymphocyte activation induced by phorbol 12-myristate 13-acetate (TPA) or anti-CD3 antibodies[3]. If your co-culture relies on immune cell activation, LCA will artificially suppress this axis independent of its mitochondrial effects.

Workflow Obs Observation: High Baseline Cytotoxicity in Assay CheckConc Check LCA Concentration Obs->CheckConc Path1 > 200 nM CheckConc->Path1 Path2 < 100 nM CheckConc->Path2 Action1 Reduce concentration or use Lefleuganan control Path1->Action1 Uncoupling dominant Action2 Assess cell-specific ATP reliance Path2->Action2 ATP Synthase dominant

Troubleshooting workflow for managing Leucinostatin A cytotoxicity.

Quantitative Data Reference

Use the following empirically derived parameters to set your assay boundaries and select appropriate controls[1].

CompoundPrimary Cellular Target Ki​ (Bovine ATP Synthase)Uncoupling ThresholdMammalian Cytotoxicity (L6 Cells IC 50​ )
Leucinostatin A ATP Synthase & Membrane~80 nM> 200 nM259 nM
Lefleuganan Membrane (Uncoupling only)> 1000 nM> 200 nM1563 nM
Oligomycin A ATP Synthase~20 nMN/AVariable

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal logic checks to confirm that the observed effects are mechanistically sound.

Protocol A: Real-Time Luciferin-Luciferase ATP Synthesis Assay

Purpose: To isolate and measure direct F1FO ATP synthase inhibition without whole-cell metabolic confounding. Causality: Standard ATP assays measure endpoint cellular ATP, which fluctuates via glycolysis. By reconstituting purified ATP synthase into liposomes with a primary proton pump (E. coli bo3 oxidase), we create an isolated, continuous steady-state ATP production environment[1].

  • Liposome Preparation: Reconstitute purified bovine or yeast ATP synthase into liposomes alongside bo3 oxidase.

  • Energization: Initiate proton pumping by adding reduced ubiquinol. This creates a proton motive force (inside positive and acidic) across the artificial membrane.

  • Detection: Add the luciferin-luciferase reagent to the extra-liposomal buffer.

  • Titration: Inject LCA at 10, 50, and 100 nM. Monitor the rapid loss of luminescence (ATP synthesis drops ~80% at 100 nM)[1].

  • Self-Validation Check:

    • Negative Control: Inject Lefleuganan (100 nM). Luminescence should remain stable, proving the effect is specific to the hydroxyleucine moiety of LCA.

    • Positive Control: Inject Oligomycin A (20 nM) to confirm baseline F1FO susceptibility.

Protocol B: Mitochondrial Membrane Potential Assay (Safranin O)

Purpose: To quantify the off-target protonophoric uncoupling effect of LCA. Causality: Safranin O is a lipophilic cationic dye. In healthy, energized mitochondria, the dye accumulates inside the matrix, quenching its fluorescence. When LCA acts as an uncoupler, the membrane potential collapses, releasing the dye and causing a spike in fluorescence[1].

  • Mitochondrial Isolation: Isolate intact mitochondria from bovine heart or rat liver.

  • Suspension: Resuspend mitochondria in assay buffer containing 5 μM Safranin O.

  • Energization: Add succinate to energize the mitochondria. Observe the baseline fluorescence drop (Ex 495 nm / Em 586 nm) as the dye is internalized and quenched.

  • Treatment: Inject 25 nM LCA. You will observe hyperpolarization (further quenching) due to ATP synthase inhibition preventing proton re-entry[1].

  • Uncoupling Induction: Inject 200 nM LCA. Fluorescence will rapidly spike as the membrane potential collapses.

  • Self-Validation Check: Inject FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a maximum uncoupling control to normalize the 100% dye release threshold.

References

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity Journal of Medicinal Chemistry - ACS Public
  • National Institute of Public Health (NIPH)
  • The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes Biochimica et Biophysica Acta / OpenAIRE

Sources

Optimization

Technical Support Center: Troubleshooting Leucinostatin A Efficacy and Serum Protein Interactions

Welcome to the Technical Support Center for Leucinostatin A and its synthetic derivatives. As a highly potent peptaibiotic produced by Purpureocillium lilacinum, Leucinostatin A shows exceptional promise as an antiprotoz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Leucinostatin A and its synthetic derivatives. As a highly potent peptaibiotic produced by Purpureocillium lilacinum, Leucinostatin A shows exceptional promise as an antiprotozoal, antifungal, and antitumor agent[1]. However, researchers frequently encounter critical translational roadblocks when moving from in vitro assays to in vivo models.

This guide provides authoritative, field-proven troubleshooting strategies to address the complex interactions between Leucinostatin A and serum proteins, ensuring your experimental workflows are robust, self-validating, and mechanistically sound.

Mechanistic Overview: The In Vivo Efficacy Paradox

Q: Why does Leucinostatin A exhibit potent in vitro activity but fail or exacerbate infections in vivo? A: Leucinostatin A and its synthetic derivatives (e.g., ZHAWOC_6027) are highly hydrophobic molecules that potently inhibit mitochondrial ATP synthase[2]. While they show exceptional in vitro efficacy against pathogens like Toxoplasma gondii (EC50 ~2 nM), in vivo applications often fail[3]. This paradox is driven by two interconnected mechanisms:

  • The Pharmacokinetic Sink: The extreme hydrophobicity of the nonapeptide causes non-specific, high-affinity binding to abundant serum proteins (such as albumin and circulating lipoproteins). This sequestration drastically reduces the free, bioavailable fraction of the drug, preventing it from reaching the target pathogen at therapeutic concentrations.

  • Host Immunosuppression: The fraction of the drug that does remain bioavailable often exerts off-target toxicity on host immune cells. Leucinostatin A acts as a potent immunosuppressant, impairing the proliferation and viability of murine B cells and T lymphocytes[4]. Consequently, the pathogen survives the sub-lethal drug dose while the host's immune defense is compromised, leading to exacerbated infections[3].

Mechanism LcsA Leucinostatin A (Hydrophobic Peptaibiotic) Serum Serum Proteins (Albumin, Lipoproteins) LcsA->Serum High Affinity Binding Target Target Cell (Pathogen/Tumor) LcsA->Target Free Fraction Seq Protein Sequestration (Reduced Bioavailability) Serum->Seq Traps Drug Mito Mitochondrial ATP Synthase Target->Mito Internalization Tox Host Cell Toxicity Mito->Tox Off-target effects Seq->Target Prevents Entry

Diagram 1: Pharmacokinetic sink mechanism of serum proteins sequestering Leucinostatin A.

Troubleshooting Guide: Assay Discrepancies

Issue: Significant right-shift in IC50/EC50 when transitioning from serum-free to serum-supplemented media.

  • Root Cause: Protein binding limits the free drug concentration. Standard in vitro assays in serum-free media artificially inflate drug potency because 100% of the hydrophobic compound is bioavailable to partition into the target cell's lipid bilayer.

  • Solution: Do not rely solely on serum-free MIC/EC50 data. Perform a Serum Shift Assay (see Protocol 2) to quantify the exact binding affinity and calculate the protein-adjusted minimum inhibitory concentration.

Issue: High background noise or loss of compound in target-identification pull-down assays.

  • Root Cause: The highly hydrophobic moieties of Leucinostatin A (e.g., hydroxyleucine) cause massive non-specific binding of serum or lysate proteins to the chromatography matrix[2].

  • Solution: Implement a self-validating Differential Affinity Chromatography (DAC) workflow. Use an inactive analogue column in parallel to subtract background hydrophobic binding[3].

Quantitative Impact of Serum Proteins and Toxicity

To understand the magnitude of this issue, compare the historical data of Leucinostatin A and its derivatives.

Table 1: Efficacy and Toxicity Profiles of Leucinostatin Compounds

CompoundTarget / ModelIn Vitro EC50/IC50In Vivo / Systemic OutcomeReference
Leucinostatin A Mammalian Cells (L6)259 nMHigh systemic toxicity; broad off-target binding[2]
ZHAWOC_6027 Toxoplasma gondii2 nMExacerbated infection; immunosuppression[3]
Lefleuganan Mammalian Cells (L6)1563 nMReduced toxicity; improved clinical viability[2]

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include internal checkpoints that confirm the causality of the results and prevent false positives caused by serum protein interference.

Protocol 1: Differential Affinity Chromatography (DAC) Coupled to Mass Spectrometry

Objective: Accurately identify specific serum or cellular proteins that interact with Leucinostatin A, eliminating false positives caused by hydrophobic noise. Causality: Standard pull-down assays fail for Leucinostatin A because its lipophilic nature non-specifically aggregates abundant serum proteins. DAC solves this by running lysates through two parallel columns: one with the active peptide and one with an inactive, structurally similar analogue[3]. Self-Validating Mechanism: The inactive analogue column serves as the internal validation checkpoint. If a protein binds to both the active and inactive columns, the system self-validates that the interaction is non-specific. Only proteins exclusively found in the active column eluate are true mechanistic targets[5].

Step-by-Step Methodology:

  • Matrix Preparation: Couple the active Leucinostatin A derivative (e.g., ZHAWOC_6027) to N-hydroxy-succinimide (NHS) sepharose. In parallel, couple an inactive analogue (e.g., peptide 21,358) to a second column to serve as the negative control[3].

  • Lysate Incubation: Pass standardized serum or cell-free extracts (e.g., murine splenocyte extract) through both columns at 4°C to preserve protein complexes.

  • Stringent Washing: Wash both columns extensively with high-salt buffers (e.g., 500 mM NaCl) to remove weak ionic interactors.

  • Elution & MS: Elute bound proteins using a low pH buffer, digest with trypsin, and analyze via LC-MS/MS.

  • Validation Checkpoint (Critical): Cross-reference the protein lists. Subtract the protein list of the inactive column from the active column. A valid assay will show overlapping non-specific proteins (e.g., serum albumin) in both, and specific targets (e.g., ATP synthase subunits) only in the active column[2].

DAC_Workflow Lysate Cell/Serum Lysate ColA Active LcsA Column Lysate->ColA Test ColB Mock/Inactive Column Lysate->ColB Control Wash Stringent Washing ColA->Wash ColB->Wash Elute Elution & Digestion Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Specific Binding Proteins MS->Identify

Diagram 2: Self-validating Differential Affinity Chromatography (DAC) workflow.

Protocol 2: Serum Shift Efficacy Assay

Objective: Quantify the exact loss of Leucinostatin A efficacy due to serum protein sequestration to predict in vivo dosing requirements. Causality: Adding physiological concentrations of serum (e.g., 10-20% FBS or human serum) to in vitro media mimics the in vivo pharmacokinetic sink, allowing researchers to calculate the protein-adjusted minimum inhibitory concentration[4]. Self-Validating Mechanism: Include a control compound with known high serum binding (e.g., standard highly protein-bound drug like ibuprofen) and one with low serum binding. If the high-binding control does not shift in IC50, the serum batch is denatured or inactive, invalidating the run.

Step-by-Step Methodology:

  • Media Preparation: Prepare two sets of assay media: one serum-free (or 1% BSA to maintain basic cell viability) and one supplemented with 20% human serum.

  • Drug Titration: Perform serial dilutions of Leucinostatin A and the validation control compounds in both media types.

  • Inoculation: Add the target cells (e.g., T. gondii tachyzoites or mammalian tumor cells) at a standardized density[3].

  • Incubation & Readout: Incubate for 48-72 hours under standard conditions and measure viability (e.g., via resazurin reduction or ATP luminescence).

  • Validation Checkpoint (Critical): Calculate the Shift Fold ( IC50 serum​/IC50 serum-free​ ). The assay is valid only if the low-binding control shift is <1.5x and the high-binding control shift is >10x. Once validated, use the Shift Fold of Leucinostatin A to adjust in vivo dosing models.

References

  • Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. MDPI Biomedicines (2022).[Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. ACS Journal of Medicinal Chemistry (2025).[Link]

  • Antimicrobial Peptides: a New Frontier in Antifungal Therapy. ASM mBio (2020).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Leucinostatin A and Leucinostatin B: Structural Nuances, Biological Activity, and Experimental Protocols

Leucinostatins are a class of potent peptaibiotics (lipopeptides) primarily isolated from the biocontrol fungus Purpureocillium lilacinum[1]. Known for their broad-spectrum biological activities—ranging from antifungal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Leucinostatins are a class of potent peptaibiotics (lipopeptides) primarily isolated from the biocontrol fungus Purpureocillium lilacinum[1]. Known for their broad-spectrum biological activities—ranging from antifungal and antibacterial to antimalarial, anti-trypanosomal, and anti-tumor properties—these compounds have garnered significant interest in drug development[1]. However, their narrow therapeutic window necessitates a rigorous understanding of their structural differences, mechanisms of action, and optimal experimental handling.

This guide provides an objective, data-driven comparison of Leucinostatin A and Leucinostatin B , detailing their mechanistic pathways and providing self-validating experimental protocols for researchers.

Structural Divergence and Chemical Identity

Both Leucinostatin A and B share a core nonapeptide sequence featuring unusual amino acids such as 4-methyl-L-proline, hydroxyleucine, and α-aminoisobutyric acid (Aib), which facilitate the formation of a right-handed α-helical conformation [2][2]. This lipophilic helix is crucial for membrane insertion.

The critical difference between the two lies at the C-terminus:

  • Leucinostatin A ( C62​H111​N11​O13​ ): Terminates with an N,N-dimethyl-1,2-propanediamine (DPD) group.

  • Leucinostatin B ( C61​H109​N11​O13​ ): Is the demethylated derivative of Leucinostatin A, lacking one methyl group on the terminal amine[3].

Despite this seemingly minor modification, the demethylation subtly alters the compound's hydrophobicity and basicity, impacting its in vivo toxicity profile and pharmacokinetic distribution.

Mechanistic Insights: Mitochondrial Disruption

The profound biological activity of Leucinostatins is driven by a dual-modulatory effect on mitochondrial function [3]. The causality behind their toxicity and efficacy is concentration-dependent:

  • Specific Target Inhibition (<200 nM): The α-helical structure allows the peptide to permeate the cell membrane and localize to the inner mitochondrial membrane. Here, it acts as a highly specific inhibitor of the F0 rotor of the ATP synthase complex , halting ATP production[4].

  • Oxidative Phosphorylation Uncoupling (>240 nM): At higher concentrations, Leucinostatins act as ionophores, dissipating the proton motive force across the mitochondrial membrane, leading to uncoupling of oxidative phosphorylation and rapid cell death[4].

Pathogenic protozoa (e.g., Trypanosoma brucei, Plasmodium falciparum) are hypersusceptible to this mitochondrial disruption compared to mammalian cells, creating a narrow but viable therapeutic window for Leucinostatin B[3].

MOA Lcs Leucinostatin A / B Membrane Mitochondrial Inner Membrane Lcs->Membrane Permeates ATPS ATP Synthase Complex Lcs->ATPS Inhibits (<200 nM) Uncoupling Oxidative Phosphorylation Uncoupling (>200 nM) Lcs->Uncoupling Induces Membrane->ATPS Localizes to ATPDep Intracellular ATP Depletion ATPS->ATPDep Blocks Synthesis Uncoupling->ATPDep Disrupts Gradient Death Pathogen / Tumor Cell Death ATPDep->Death Triggers Apoptosis/Necrosis

Diagram 1: Dual mechanism of action of Leucinostatins via ATP synthase inhibition and uncoupling.

Quantitative Activity Profile

The following table synthesizes the comparative performance of Leucinostatin A and B across various biological targets. While both exhibit low-nanomolar efficacy against protozoan parasites, Leucinostatin A's severe acute toxicity often precludes its in vivo use, making Leucinostatin B the preferred candidate for systemic animal models [4][5].

Target / AssayLeucinostatin ALeucinostatin BSignificance
Trypanosoma brucei (IC50)0.4 – 2.8 nM0.25 – 0.39 nMBoth show extreme potency; B is marginally more active[3][4].
Trypanosoma cruzi (EC50)~5.0 nM~5.0 nMClears intracellular amastigotes[5].
Plasmodium falciparum (IC50)0.4 – 0.9 nM0.2 – 1.5 nMBlocks malaria transmission via mitochondrial targeting[3].
Prostate Cancer (DU145) 0.045 µg/mLNot extensively reportedInhibits proliferation in stromal co-cultures[6].
Mammalian Toxicity (LD50, mice)1.8 mg/kg (i.p.)> 2.0 mg/kg (tolerated)Leucinostatin A causes acute lethality; B is tolerated in escalating doses[4][7].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for each step.

Protocol A: In Vitro High-Content Screening for Anti-Trypanosomal Activity

Purpose: To evaluate the clearance of intracellular T. cruzi amastigotes while simultaneously monitoring host cell cytotoxicity. Causality & Rationale: C2C12 murine myocytes are utilized as they provide a robust, adherent monolayer that T. cruzi readily infects. DAPI staining is selected because it intercalates into AT-rich DNA; the parasite's kinetoplast (mitochondrial DNA) stains brightly and is morphologically distinct (smaller) from the large host cell nuclei, allowing automated algorithms to accurately calculate the infection ratio.

Step-by-Step Workflow:

  • Host Cell Seeding: Seed C2C12 myocytes at 2×103 cells/well in 384-well clear-bottom plates. Incubate overnight at 37°C, 5% CO2​ .

  • Infection: Infect cells with T. cruzi trypomastigotes (e.g., CA-I/72 strain) at a multiplicity of infection (MOI) of 5. Incubate for 24 hours to allow intracellular conversion to amastigotes.

  • Compound Treatment: Wash wells to remove extracellular parasites. Apply Leucinostatin A or B in a 10-point dose-response curve (0.1 nM to 1.5 µM).

    • Self-Validation Control: Include Benznidazole (50 µM) as a positive clearance control and 0.1% DMSO as a vehicle control[8].

  • Incubation: Incubate for 72 hours.

  • Fixation & Staining: Fix with 4% paraformaldehyde for 15 minutes. Stain with DAPI (1 µg/mL) for 30 minutes.

  • High-Content Imaging: Image plates using an automated microscope (e.g., ImageXpress) at 10× or 20× magnification[8].

  • Data Analysis: Use custom masking modules to quantify the number of host nuclei (large objects) and intracellular amastigotes (small objects). Calculate the EC50 for parasite clearance and the CC50 for host cell toxicity.

Workflow Seed 1. Seed Host Cells (C2C12 Myocytes) Infect 2. Parasite Infection (T. cruzi Amastigotes) Seed->Infect Treat 3. Compound Treatment (Leucinostatin A/B) Infect->Treat Incubate 4. Incubation (48-72 Hours) Treat->Incubate Stain 5. DAPI Staining (Nuclei/Kinetoplasts) Incubate->Stain Image 6. High-Content Imaging (Automated Microscopy) Stain->Image Analyze 7. IC50 Calculation (Parasite vs Host) Image->Analyze

Diagram 2: High-content screening workflow for evaluating anti-trypanosomal activity in vitro.

Protocol B: In Vivo Efficacy Model (Chagas Disease)

Purpose: To evaluate the systemic clearance of T. cruzi using Leucinostatin B. Causality & Rationale: Because Leucinostatins exhibit dose-limiting toxicity due to mammalian ATP synthase cross-reactivity, an escalating dose regimen is mandatory. This mitigates acute lethality while allowing the drug to reach therapeutic systemic concentrations. The use of a bioluminescent parasite strain (CL-luc) allows for non-invasive, longitudinal tracking of the parasite burden, validating efficacy over time without sacrificing cohorts prematurely [4].

Step-by-Step Workflow:

  • Infection: Infect BALB/c mice intraperitoneally (i.p.) with 1×104 CL-luc T. cruzi trypomastigotes.

  • Escalating Dose Regimen: Begin treatment at 3 days post-infection (dpi).

    • Day 3: Administer Leucinostatin B at 0.25 mg/kg (b.i.d., i.p.)[7].

    • Day 4: Escalate to 0.5 mg/kg (b.i.d., i.p.)[7].

    • Days 5 & 6: Escalate to 1.0 mg/kg (b.i.d., i.p.)[7].

    • Self-Validation Control: Treat a parallel cohort with Benznidazole (50 mg/kg) and another with vehicle (10% DMSO)[7].

  • Bioluminescence Imaging: Daily, inject mice with D-luciferin (150 mg/kg, i.p.). Wait 10 minutes, anesthetize with isoflurane, and quantify whole-body bioluminescence (photons/second) using an in vivo imaging system (IVIS)[7].

References

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining Source: PLOS Pathogens URL:[Link]

  • Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 Source: Journal of Natural Products URL:[Link]

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action Source: Angewandte Chemie International Edition (via PubMed) URL:[Link]

  • Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi Source: ACS Omega URL:[Link]

  • Leucinostatins target Plasmodium mitochondria to block malaria transmission Source: Malaria Journal URL:[Link]

Sources

Comparative

A Comparative Guide to Mitochondrial ATP Synthase Inhibitors: Leucinostatin A vs. The Field

A deep dive into the mechanisms, potency, and experimental evaluation of Leucinostatin A, Oligomycin, and DCCD for researchers, scientists, and drug development professionals. In the intricate world of cellular bioenerge...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the mechanisms, potency, and experimental evaluation of Leucinostatin A, Oligomycin, and DCCD for researchers, scientists, and drug development professionals.

In the intricate world of cellular bioenergetics, the mitochondrial F1Fo-ATP synthase stands as a central figure, orchestrating the production of the cell's primary energy currency, adenosine triphosphate (ATP). Its critical role in cellular metabolism also makes it a prime target for a variety of inhibitory molecules. This guide provides a comprehensive comparison of Leucinostatin A, a potent and structurally unique inhibitor, with other well-established mitochondrial ATP synthase inhibitors, namely Oligomycin and N,N'-dicyclohexylcarbodiimide (DCCD). We will delve into their distinct mechanisms of action, comparative potencies, and the experimental methodologies used to characterize their effects.

The Central Engine: Mitochondrial ATP Synthase

Mitochondrial ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It functions as a rotary motor, harnessing the energy from the proton gradient established by the electron transport chain to drive the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi). The enzyme is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is integrated into the inner mitochondrial membrane and forms the proton channel. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to ATP synthesis. Due to its essential role, inhibition of ATP synthase can have profound effects on cellular function and viability, making its inhibitors valuable tools for research and potential therapeutic agents.

A Head-to-Head Comparison: Leucinostatin A, Oligomycin, and DCCD

Leucinostatin A, Oligomycin, and DCCD all exert their inhibitory effects by targeting the Fo subunit of ATP synthase, thereby disrupting the proton translocation that is essential for ATP synthesis. However, they exhibit distinct chemical properties and modes of interaction with the enzyme.

FeatureLeucinostatin AOligomycinN,N'-Dicyclohexylcarbodiimide (DCCD)
Mechanism of Action Binds to the c-ring of the Fo subunit, blocking proton translocation.[1] Exhibits a dual effect: potent inhibition at low nanomolar concentrations and uncoupling of oxidative phosphorylation at higher concentrations (>200-240 nM).[1][2]Binds to the c-ring of the Fo subunit, physically obstructing the proton channel.[3][4]Covalently modifies a conserved acidic residue (glutamate or aspartate) in the c-ring of the Fo subunit, irreversibly blocking proton flow.[5]
Binding Site Competes with DCCD for binding to the essential acidic residues of the c-ring.[1]Binds to a hydrophobic pocket on the surface of the c-ring, making contact with two neighboring c-subunits.[6]Forms a covalent bond with the carboxylic acid group of a highly conserved glutamate or aspartate residue within the c-ring.[5]
Potency (Ki/IC50) Ki of ~80 nM (bovine ATP synthase in proteoliposomes).[1]Ki of ~20 nM (bovine ATP synthase in proteoliposomes).[1]IC50 data is highly dependent on experimental conditions and incubation time due to its covalent nature. Some studies show 50% inhibition of ATP synthesis in the micromolar range.
Reversibility ReversibleReversibleIrreversible (covalent modification)
Off-Target Effects/Additional Notes Acts as a protonophore (uncoupler) at concentrations above 200-240 nM, dissipating the mitochondrial membrane potential.[1][2]Can induce apoptosis and has been studied for its anticancer properties.[3]Can also modify other proteins with reactive carboxyl groups and at higher concentrations can inhibit other components of the respiratory chain.[1][7]

Visualizing the Inhibition: Mechanisms of Action

To better understand how these inhibitors disrupt the function of ATP synthase, we can visualize their mechanisms of action.

ATP_Synthase_Inhibition cluster_membrane Inner Mitochondrial Membrane ATP_Synthase ATP Synthase (F1Fo) F1 F1 (ATP Synthesis) F1->ATP_Synthase Produces ATP Fo Fo (Proton Channel) Fo->F1 Rotation Proton_Gradient Proton Gradient (H+) Proton_Gradient->Fo Drives Rotation Leucinostatin Leucinostatin A Leucinostatin->Fo Blocks Proton Channel (Reversible) Oligomycin Oligomycin Oligomycin->Fo Blocks Proton Channel (Reversible) DCCD DCCD DCCD->Fo Covalently Modifies c-ring (Irreversible)

Caption: Mechanism of action of Leucinostatin A, Oligomycin, and DCCD on mitochondrial ATP synthase.

Experimental Protocols for Inhibitor Characterization

The objective evaluation of mitochondrial ATP synthase inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the performance of compounds like Leucinostatin A, Oligomycin, and DCCD.

Measurement of ATP Synthesis using Luciferin-Luciferase Assay

This assay provides a direct quantification of ATP produced by isolated mitochondria.

Principle: The bioluminescent reaction catalyzed by firefly luciferase utilizes ATP to oxidize luciferin, producing light that is proportional to the ATP concentration.

Step-by-Step Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 125 mM KCl, 2 mM K2HPO4, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 0.1 mM EGTA, and a respiratory substrate (e.g., 5 mM succinate + 2 µM rotenone).

  • Luciferin-Luciferase Reagent: Prepare a luciferin-luciferase solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Add isolated mitochondria (typically 0.1-0.5 mg/mL) to the reaction buffer in a luminometer tube.

    • Add the luciferin-luciferase reagent.

    • Initiate the reaction by adding ADP (e.g., 100 µM).

    • Record the baseline luminescence for a few minutes.

    • Add the inhibitor (Leucinostatin A, Oligomycin, or DCCD) at various concentrations and continue to record the luminescence.

    • Calibrate the assay by adding a known amount of ATP at the end of each experiment.

  • Data Analysis: Calculate the rate of ATP synthesis from the change in luminescence over time. Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

High-Resolution Respirometry for Assessing Mitochondrial Respiration

This technique measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells, providing insights into the effects of inhibitors on the electron transport chain and oxidative phosphorylation.

Principle: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) measures the rate of oxygen consumption in a closed chamber.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a suspension of isolated mitochondria or intact cells in a suitable respiration medium (e.g., MiR05).

  • Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Assay Procedure (for isolated mitochondria):

    • Add the mitochondrial suspension to the respirometer chamber.

    • Add a respiratory substrate (e.g., malate and glutamate for Complex I-linked respiration, or succinate for Complex II-linked respiration).

    • Measure the basal respiration rate (State 2).

    • Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

    • Add the inhibitor (Leucinostatin A, Oligomycin, or DCCD) in a stepwise titration to determine its effect on State 3 respiration.

    • At higher concentrations of Leucinostatin A, an increase in OCR after the initial inhibition would indicate its uncoupling effect.

    • Add an uncoupler like FCCP to measure the maximum electron transport system capacity.

    • Add rotenone and antimycin A to inhibit Complex I and III, respectively, to measure residual oxygen consumption.

  • Data Analysis: Analyze the changes in OCR upon the addition of substrates and inhibitors to determine the specific effects of each compound on mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay assesses the integrity of the mitochondrial membrane potential, which is dissipated by uncouplers and can be hyperpolarized by ATP synthase inhibitors.

Principle: Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner are used. Changes in fluorescence intensity or ratio indicate changes in ΔΨm.

Step-by-Step Protocol (using JC-1 dye):

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dishes).

  • Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitors for a specified period.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 2-5 µM) in cell culture medium.

    • Remove the treatment medium and add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with a warm buffer (e.g., PBS) to remove excess dye.

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

    • JC-1 forms J-aggregates in healthy mitochondria with high ΔΨm, emitting red fluorescence (~590 nm).

    • In mitochondria with low ΔΨm, JC-1 exists as monomers, emitting green fluorescence (~530 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization (uncoupling), while an increase can indicate hyperpolarization (inhibition of ATP synthase). Leucinostatin A at low concentrations is expected to cause hyperpolarization, while at high concentrations, it will lead to depolarization. Oligomycin and DCCD will cause hyperpolarization.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing mitochondrial ATP synthase inhibitors.

Experimental_Workflow start Start: Prepare Inhibitor Stock Solutions prep_mitochondria Isolate Mitochondria or Culture Cells start->prep_mitochondria atp_assay ATP Synthesis Assay (Luciferin-Luciferase) prep_mitochondria->atp_assay respirometry High-Resolution Respirometry (OCR Measurement) prep_mitochondria->respirometry mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) prep_mitochondria->mmp_assay data_analysis Data Analysis: IC50/Ki Determination, Comparison of Effects atp_assay->data_analysis respirometry->data_analysis mmp_assay->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism of Action data_analysis->conclusion

Caption: A generalized experimental workflow for the comparative analysis of mitochondrial ATP synthase inhibitors.

Conclusion and Future Perspectives

Leucinostatin A emerges as a potent and intriguing inhibitor of mitochondrial ATP synthase, with a potency that rivals the well-established inhibitor Oligomycin. Its unique dual mechanism of action—inhibition at low nanomolar concentrations and uncoupling at higher concentrations—sets it apart from classical inhibitors like Oligomycin and the covalent modifier DCCD. This property makes Leucinostatin A a valuable tool for dissecting the intricate relationship between ATP synthesis and mitochondrial membrane potential.

The choice of inhibitor for a particular research application will depend on the specific experimental goals. Oligomycin remains a reliable and potent inhibitor for studies requiring a complete and specific blockage of ATP synthase. DCCD, with its irreversible binding, is useful for labeling studies and for experiments where a permanent inhibition is desired. Leucinostatin A, with its concentration-dependent effects, offers a unique opportunity to modulate mitochondrial function in a more nuanced manner.

Future research should focus on further elucidating the precise molecular interactions of Leucinostatin A with the c-ring of ATP synthase to better understand the structural basis for its dual functionality. Moreover, exploring the therapeutic potential of Leucinostatin A and its analogs, particularly in the context of diseases with altered cellular bioenergetics such as cancer, warrants further investigation. The continued development and application of robust experimental methodologies, as outlined in this guide, will be crucial in advancing our understanding of these powerful modulators of cellular energy metabolism.

References

  • Shima, A., et al. (1990). Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria. Journal of Biochemistry, 107(6), 848-854.
  • Rimle, L., et al. (2021). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry, 64(20), 15336-15351.
  • Fillingame, R. H. (1980). The proton-translocating pumps of oxidative phosphorylation. Annual Review of Biochemistry, 49, 1079-1113.
  • Moser, T. L., et al. (2001). Endothelial cell surface F1-F0 ATP synthase is active in ATP synthesis and is inhibited by angiostatin. Proceedings of the National Academy of Sciences, 98(12), 6656-6661.
  • Zheng, J., & Ramirez, V. D. (2000). Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals. British Journal of Pharmacology, 130(5), 1115-1123.
  • Ahmad, Z., et al. (2013). Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides. Current Medicinal Chemistry, 20(21), 2695-2706.
  • Degli Esposti, M., & Lenaz, G. (1982). A clarification of the effects of DCCD on the electron transfer and antimycin binding of the mitochondrial bc1 complex. FEBS Letters, 142(1), 49-53.
  • Li, Q., et al. (2023). Leucine inhibits degradation of outer mitochondrial membrane proteins to adapt mitochondrial respiration.
  • Hong, S., & Pedersen, P. L. (2008). ATP synthase and the actions of inhibitors utilized to study its roles in human health, disease, and other scientific areas. Microbiology and Molecular Biology Reviews, 72(4), 590-641.
  • Brand, A., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action.
  • Risinger, A. L., et al. (2020). Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer.
  • Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences, 109(35), 13961-13965.
  • Azzi, A., & Gresslehner, G. (1979). Dicyclohexylcarbodiimide as inducer of mitochondrial Ca2+ release.
  • Giorgio, V., et al. (2014). The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology. International Journal of Molecular Sciences, 15(5), 7933-7951.
  • BenchChem. (2025). A Comparative Guide to Oligomycins A, B, and C for Researchers and Drug Development Professionals. BenchChem.
  • Amara, C. E., et al. (2013). Higher mitochondrial respiration and uncoupling with reduced electron transport chain content in vivo in muscle of sedentary versus active subjects. Diabetes, 62(1), 85-93.
  • Devenish, R. J., et al. (2000). The oligomycin axis of mitochondrial ATP synthase: OSCP and the proton channel. Journal of Bioenergetics and Biomembranes, 32(5), 507-515.
  • Ježek, P., & Garlid, K. D. (1990). New substrates and competitive inhibitors of the uncoupling protein of brown adipose tissue mitochondria. Journal of Biological Chemistry, 265(32), 19303-19311.
  • Wikipedia. (n.d.). Oligomycin. In Wikipedia. Retrieved March 31, 2026, from [Link].

  • Gu, Y., et al. (2021). Bedaquiline inhibits the yeast and human mitochondrial ATP synthases. Journal of Biological Chemistry, 296, 100761.
  • Datta, D., et al. (2005). Inhibition sites in F1-ATPase from bovine heart mitochondria. Biochemical Journal, 386(Pt 3), 453-461.
  • Brennan, J. P., et al. (2006). Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of K-ATP channel activation. Cardiovascular Research, 72(2), 313-321.
  • Brand, A., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. Angewandte Chemie, 133(28), 15749-15757.

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Validation

Efficacy of Synthetic Leucinostatin Derivatives: A Comparative Guide for Drug Development

Executive Summary Leucinostatins, a family of peptaibiotics originally isolated from the biocontrol fungus Purpureocillium lilacinum, exhibit profound antiprotozoal, antifungal, and anticancer properties. However, the cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leucinostatins, a family of peptaibiotics originally isolated from the biocontrol fungus Purpureocillium lilacinum, exhibit profound antiprotozoal, antifungal, and anticancer properties. However, the clinical translation of natural Leucinostatin A (LeuA) has historically been paralyzed by its severe mammalian toxicity (LD50 ~1.6 mg/kg)[1]. Recent advances in solid-phase peptide synthesis have yielded simplified, synthetic derivatives—such as Lefleuganan and LCS-7—that decouple therapeutic efficacy from systemic toxicity (1)[1].

As a Senior Application Scientist, I have structured this guide to objectively compare these synthetic derivatives against their natural counterparts. This document provides drug development professionals with mechanistic insights, comparative efficacy data, and self-validating experimental protocols necessary to evaluate these compounds for infectious disease and oncology applications.

Mechanistic Divergence: ATP Synthase Inhibition vs. Membrane Uncoupling

The primary barrier to utilizing natural leucinostatins is their indiscriminate targeting of mammalian mitochondria. Natural LeuA exerts its toxicity primarily by binding to subunit c (Glu59) of the mitochondrial ATP synthase, inhibiting the F1Fo motor in the low nanomolar range (2)[2]. This causes hyperpolarization of the inner mitochondrial membrane at low doses, leading to systemic toxicity.

Through rigorous Structure-Activity Relationship (SAR) studies, researchers discovered that the hydroxyleucine at position 7 is the critical moiety responsible for this specific ATP synthase binding (2)[2]. Synthetic derivatives like Lefleuganan (a clinical-stage candidate for cutaneous leishmaniasis) lack this hydroxyleucine and the complex AHMOD side chain. This structural modification abolishes direct ATP synthase inhibition. Instead, these synthetic nonapeptides act as potent energetic uncouplers, dissipating the mitochondrial membrane potential of protozoan parasites without disrupting mammalian ATP synthesis (1)[1].

MOA NatLeu Natural Leucinostatin A ATPSynth Mitochondrial ATP Synthase (Subunit c, Glu59) NatLeu->ATPSynth Targets (Hydroxyleucine at Pos 7) SynLeu Synthetic Derivatives (e.g., Lefleuganan) InnerMem Inner Mitochondrial Membrane SynLeu->InnerMem Accumulates ATPInhib ATP Synthesis Inhibition (Low nM range) ATPSynth->ATPInhib Blocks F1Fo motor Uncoupling Membrane Destabilization & Energetic Uncoupling InnerMem->Uncoupling Dissipates proton gradient Tox High Mammalian Toxicity ATPInhib->Tox Systemic effects Efficacy Potent Antiprotozoal Efficacy Reduced Toxicity Uncoupling->Efficacy Selective parasite death

Fig 1. Divergent mitochondrial mechanisms of natural vs. synthetic Leucinostatins.

Comparative Efficacy & Toxicity Profiles

To objectively evaluate the clinical viability of these compounds, we must compare their therapeutic indices. The table below synthesizes quantitative data comparing the natural isolate with leading synthetic derivatives.

CompoundPrimary Target MechanismAntiprotozoal IC₅₀ (T. brucei)Mammalian Cytotoxicity (IC₅₀)In Vivo Toxicity (LD₅₀)Primary Application Phase
Natural Leucinostatin A ATP Synthase Inhibition~2.8 nM259 nM1.6 mg/kg (IP)Tool Compound / Agrochemical
Lefleuganan (Synthetic) Inner Membrane Uncoupling~3.0 nM1,563 nM>30 mg/kg (Oral, tolerated)Clinical (Cutaneous Leishmaniasis)
LCS-7 (Synthetic) Stromal MitochondriaN/ALow ToxicityTolerated (Preclinical)Preclinical Oncology (Prostate)

Data derived from structure-activity relationship studies and in vivo murine models (2)[2], (3)[3].

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of novel synthetic derivatives, researchers must employ functional assays that establish clear causality between compound administration and cellular response.

Protocol 1: High-Resolution Respirometry (HRR) for Mechanistic Deconvolution

Causality & Rationale: Standard viability assays cannot differentiate between an ATP synthase inhibitor and an uncoupler, as both ultimately deplete cellular ATP. HRR measures the Oxygen Consumption Rate (OCR) in real-time. An ATP synthase inhibitor will suppress OCR (State 3 respiration) because the proton gradient builds up, halting the electron transport chain (ETC). Conversely, an uncoupler will maximize OCR as the ETC works in overdrive to compensate for the dissipated proton leak (2)[2].

Methodology:

  • Cell Permeabilization: Treat mammalian fibroblasts or intact T. brucei cells with digitonin. Self-validation step: Titrate digitonin to selectively permeabilize the plasma membrane while leaving mitochondria intact, confirmed by a lack of cytochrome c release.

  • Substrate Energization: Add Succinate and Rotenone to fuel Complex II and block Complex I reverse electron flow, establishing a stable baseline State 3 respiration.

  • Compound Titration: Inject the test compound (e.g., Lefleuganan or LeuA) at 50 nM intervals.

    • Observation: LeuA at 50 nM will cause an immediate drop in OCR (confirming ATP synthase inhibition). Lefleuganan will cause an increase or maintenance of high OCR (confirming uncoupling).

  • Maximal Uncoupling Control: Add CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) to fully uncouple the membrane. If the test compound already uncoupled the membrane, CCCP addition will not significantly increase OCR further.

Workflow Step1 1. Cell Permeabilization (Digitonin treatment) Step2 2. Substrate Addition (Succinate/Rotenone) Step1->Step2 Step3 3. Baseline Respiration (State 3 measurement) Step2->Step3 Step4 4. Compound Titration (Leucinostatin vs Derivative) Step3->Step4 Step5 5. Uncoupler Control (CCCP Addition) Step4->Step5 Decision Oxygen Consumption Rate (OCR) Analysis Step5->Decision Res1 Decreased OCR: ATP Synthase Inhibition Decision->Res1 Natural Leucinostatin A (<100 nM) Res2 Increased/Maintained OCR: Membrane Uncoupling Decision->Res2 Lefleuganan or High-dose Leu A

Fig 2. High-resolution respirometry workflow distinguishing ATP synthase inhibition from uncoupling.

Protocol 2: Tumor-Stroma Coculture Assay for Oncology Screening

Causality & Rationale: Prostate cancer cells (e.g., DU-145) often exhibit resistance to standard chemotherapeutics in monoculture. In vivo, tumor growth is heavily supported by paracrine signaling—specifically Insulin-like Growth Factor-1 (IGF-1)—secreted by Prostate Stromal Cells (PrSCs). Testing synthetic derivatives like LCS-7 in a coculture system isolates the drug's ability to disrupt this tumor microenvironment crosstalk (3)[3].

Methodology:

  • Cell Seeding: Seed PrSCs in the lower chamber of a transwell plate and DU-145 cells in the upper insert (using a 0.4 µm pore size to allow molecular diffusion but prevent direct cell contact).

  • Treatment: Introduce the synthetic derivative (e.g., LCS-7) into the shared media.

  • Quantification: After 48 hours, measure DU-145 proliferation via BrdU incorporation. Concurrently, harvest the PrSCs to quantify IGF-1 mRNA expression via RT-qPCR and secreted IGF-1 protein via ELISA.

    • Validation: A successful stroma-targeting derivative will show minimal cytotoxicity against DU-145 in monoculture, but significant growth inhibition in coculture, directly correlating with reduced IGF-1 levels in the PrSC media.

Oncology Applications: Beyond Antiprotozoals

While Lefleuganan dominates the antiparasitic space, other synthetic leucinostatins are being engineered for highly specific oncology applications:

  • Prostate Cancer: The synthetic derivative LCS-7 demonstrates reduced systemic toxicity compared to LeuA while maintaining the ability to downregulate IGF-1 secretion in PrSCs, effectively starving the tumor of essential growth factors (3)[3].

  • Triple-Negative Breast Cancer (TNBC): Research indicates that luminal androgen receptor (LAR) subtypes of TNBC are highly sensitive to mitochondrial disruption. Leucinostatin derivatives that retain specific ATP synthase inhibitory properties selectively impede mTORC1 signaling, halting TNBC proliferation where standard therapies fail (4)[4].

TumorStroma LCS7 LCS-7 (Synthetic Derivative) PrSC Prostate Stromal Cells (PrSC) LCS7->PrSC Targets mitochondria IGF1 IGF-1 Expression & Secretion LCS7->IGF1 Downregulates PrSC->IGF1 Produces Tumor Prostate Cancer Cells (DU-145) IGF1->Tumor Paracrine signaling Inhib Growth Arrest IGF1->Inhib Reduced levels lead to Prolif Tumor Proliferation Tumor->Prolif Stimulates

Fig 3. Paracrine disruption pathway of LCS-7 in prostate cancer-stroma coculture models.

Conclusion

The synthetic evolution of Leucinostatin derivatives represents a masterclass in structure-activity optimization. By selectively removing the hydroxyleucine moiety, developers have successfully engineered out the lethal ATP synthase inhibition, yielding potent membrane uncouplers like Lefleuganan for infectious diseases. Conversely, targeted modifications like LCS-7 are opening new frontiers in tumor microenvironment disruption, proving that the rational design of synthetic peptaibiotics can successfully rescue highly toxic natural products for clinical use.

References

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Public
  • Inhibition of mitochondria ATP synthase suppresses prostate cancer growth through reduced insulin-like growth factor-1 secretion by prost
  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucid
  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.

Sources

Comparative

Validating the Anti-Cancer Effects of Leucinostatin A In Vivo: A Comparative Guide

Introduction In the landscape of oncology drug development, targeting the tumor microenvironment (TME) has emerged as a critical frontier. While traditional chemotherapeutics like Paclitaxel and Docetaxel focus on direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of oncology drug development, targeting the tumor microenvironment (TME) has emerged as a critical frontier. While traditional chemotherapeutics like Paclitaxel and Docetaxel focus on direct cytotoxicity via mitotic arrest, these approaches often face limitations due to chemoresistance and dose-limiting systemic toxicities.

Leucinostatin A , a hydrophobic nonapeptide isolated from the fungus Purpureocillium lilacinum, represents a paradigm shift. Rather than acting solely as a direct cytotoxic agent, it disrupts the paracrine signaling between tumor cells and their surrounding stroma, while simultaneously acting as a mitochondrial uncoupler. This guide provides a comprehensive, objective comparison between Leucinostatin A and standard taxanes, detailing the self-validating in vivo protocols required to accurately measure its unique efficacy.

Mechanistic Divergence: Leucinostatin A vs. Taxanes

To design an effective in vivo validation protocol, researchers must first understand the causality behind the compound's mechanism of action (MoA).

  • Standard Taxanes (Paclitaxel/Docetaxel): These agents bind to the β -subunit of tubulin, stabilizing microtubules and preventing their depolymerization. This directly halts the cell cycle at the G2/M phase, triggering apoptosis in rapidly dividing cells.

  • Leucinostatin A: This peptide operates through a dual-axis mechanism:

    • Stromal Modulation: It significantly reduces the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells (PrSC). By cutting off this paracrine growth signal, it starves adjacent tumor cells (e.g., DU-145) of essential survival cues ().

    • Mitochondrial Inhibition: It acts as a weak ionophore, inhibiting mitochondrial ATP synthase. This rapid ATP depletion subsequently suppresses mTORC1 signaling, a pathway particularly vulnerable in the Luminal Androgen Receptor (LAR) subtype of Triple Negative Breast Cancer (TNBC) ().

MoA cluster_0 Dual Mechanism of Leucinostatin A L_A Leucinostatin A PrSC Prostate Stromal Cells (PrSC) L_A->PrSC Targets TME Mito Mitochondrial ATP Synthase L_A->Mito Uncouples/Inhibits IGF1 IGF-I Secretion PrSC->IGF1 Downregulates Tumor Tumor Cell Proliferation (DU-145 / TNBC) IGF1->Tumor Starves of Paracrine Signal mTOR mTORC1 Signaling Mito->mTOR Suppresses mTOR->Tumor Halts Growth

Fig 1. Dual mechanism of Leucinostatin A targeting stromal IGF-I and mitochondrial mTORC1.

Comparative Efficacy and Pharmacological Profile

When comparing Leucinostatin A to standard alternatives, quantitative data reveals a highly potent but narrowly targeted profile. Because Leucinostatin A exhibits a tight therapeutic window, precise dosing is critical for in vivo success.

FeatureLeucinostatin APaclitaxel / Docetaxel
Primary Target Tumor microenvironment (PrSC) & ATP SynthaseMicrotubules ( β -tubulin stabilization)
Mechanism of Action Paracrine IGF-I reduction & mTORC1 suppressionMitotic arrest, direct apoptosis
In Vitro IC50 4 nM – 12 µM (highly dependent on cell line/co-culture)2 nM – 50 nM (broad spectrum)
In Vivo Efficacy Model Requires tumor-stroma co-inoculationStandard monoculture xenografts
Preclinical Indications Prostate cancer (stroma-dependent), TNBC (LAR subtype)Breast, Ovarian, Lung, Prostate cancers
Toxicity Profile High systemic toxicity (LD50 ~1.6 mg/kg in mice, i.p.)Myelosuppression, peripheral neuropathy

Data supported by .

Experimental Design: The Self-Validating In Vivo Protocol

The Causality of the Model: A critical pitfall in drug development is utilizing the wrong in vivo model for a TME-targeting drug. If Leucinostatin A is administered to a standard DU-145 mouse xenograft, it fails to inhibit tumor growth . The drug's efficacy is strictly dependent on the presence of stromal cells. Therefore, researchers must utilize a co-inoculation xenograft model to accurately validate its anti-cancer effects.

Furthermore, to ensure scientific integrity, the protocol must be self-validating. We achieve this by analyzing ex vivo tissue to confirm that the stroma was not simply eradicated by toxicity, but rather that its signaling pathway (IGF-I) was specifically modulated.

Step-by-Step Methodology

Phase 1: In Vitro Mechanistic Validation (Pseudo-rho(0) Generation) Before moving to animals, validate the mitochondrial dependence of your specific cell batch.

  • Treat PrSC cells with ethidium bromide (50 ng/mL) for 2–3 weeks to deplete mitochondrial DNA, generating pseudo-rho(0) cells.

  • Co-culture DU-145 cells with the pseudo-rho(0) PrSC cells.

  • Apply Leucinostatin A. Expected Result: The drug should still reduce IGF-I expression in the pseudo-rho(0) cells, proving that while it impacts mitochondria, its stromal-modulating properties remain intact under mitochondrial stress.

Phase 2: In Vivo Co-Inoculation & Dosing

  • Cell Preparation: Harvest human prostate cancer cells (DU-145) and human prostate stromal cells (PrSC) during the logarithmic growth phase.

  • Admixture: Resuspend the cells in a 1:1 mixture of serum-free RPMI and Matrigel. Maintain a ratio of 1×106 DU-145 cells to 1×106 PrSC cells per 100 µL injection volume.

  • Inoculation: Inject the admixture subcutaneously into the right flank of 6-week-old male BALB/c nude mice.

  • Treatment Regimen: Once tumors reach ~100 mm³, randomize mice into three cohorts:

    • Vehicle Control: 10% DMSO in saline.

    • Active Comparator: Paclitaxel (10 mg/kg, i.p., twice weekly).

    • Experimental: Leucinostatin A (0.5 mg/kg, i.p., daily). Note: Must remain strictly below the 1.6 mg/kg LD50 threshold.

Phase 3: Ex Vivo Molecular Validation To prove the drug worked via its proposed mechanism rather than general toxicity:

  • Excise the tumors post-euthanasia.

  • RT-PCR: Extract total RNA from the tumor tissue and quantify human IGF-I mRNA. Expected Result: Significant downregulation in the Leucinostatin A cohort compared to vehicle.

  • Immunohistochemistry (IHC): Stain tissue sections for Smooth Muscle α -actin (SM α -actin) to identify PrSC populations. Expected Result: The quantity of SM α -actin positive cells should remain unchanged, proving Leucinostatin A inhibited IGF-I secretion without inducing widespread stromal cell death.

Workflow Prep Step 1: Cell Preparation Mix DU-145 (Cancer) & PrSC (Stromal) in Matrigel Inoc Step 2: Co-inoculation Subcutaneous injection in male BALB/c nude mice Prep->Inoc Treat Step 3: Dosing Regimen Vehicle vs. Leucinostatin A (0.5 mg/kg) vs. Paclitaxel Inoc->Treat Monitor Step 4: In Vivo Monitoring Track tumor volume (calipers) & systemic toxicity (weight) Treat->Monitor Analysis Step 5: Ex Vivo Validation RT-PCR (IGF-I levels) & IHC (SM a-actin survival) Monitor->Analysis

Fig 2. Step-by-step in vivo workflow for validating stroma-dependent anti-cancer agents.

Conclusion

Validating the anti-cancer effects of Leucinostatin A requires a departure from traditional chemotherapeutic screening. Because its efficacy is deeply intertwined with the tumor microenvironment and mitochondrial metabolism, standard monoculture xenografts will yield false negatives. By employing a rigorously controlled co-inoculation model and validating the ex vivo tissue for specific paracrine biomarkers (IGF-I), researchers can accurately benchmark Leucinostatin A against standard agents like Paclitaxel, unlocking its potential as a targeted therapy for stroma-rich and LAR-subtype tumors.

References

  • Kawada M, Inoue H, Ohba S, Masuda T, Momose I, Ikeda D. "Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells." International Journal of Cancer. 2010. URL:[Link]

  • Kil YS, Risinger AL, Petersen CL, Mooberry SL, Cichewicz RH. "Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. demonstrate selective antiproliferative effects in cells representing the luminal androgen receptor subtype of triple negative breast cancer." Journal of Natural Products. 2020. URL:[Link]

  • Bladt TT, Frisvad JC, Knudsen PB, Larsen TO. "Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi." Molecules. 2013. URL:[Link]

Validation

Leucinostatin A vs. Oligomycin: A Comprehensive Guide to Mitochondrial Inhibitors

Mitochondrial bioenergetics relies on the precise coupling of the electron transport chain (ETC) to ATP synthesis. For decades, researchers have utilized chemical probes to dissect these pathways.

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Author: BenchChem Technical Support Team. Date: April 2026

Mitochondrial bioenergetics relies on the precise coupling of the electron transport chain (ETC) to ATP synthesis. For decades, researchers have utilized chemical probes to dissect these pathways. While Oligomycin A has long been the gold standard for inhibiting the mitochondrial F1Fo-ATP synthase, recent structural and functional studies have highlighted Leucinostatin A —an atypical nonapeptide—as a potent alternative with a unique, concentration-dependent dual mechanism[1][2].

This guide provides an objective, data-driven comparison of Leucinostatin A and Oligomycin A, detailing their mechanisms, quantitative performance, and the experimental protocols required to validate their effects in vitro.

Mechanistic Comparison

Oligomycin A: The Classical F0 Channel Blocker

Oligomycin A is a macrolide spiroketal antibiotic derived from Streptomyces diastatochromogenes[3]. It exerts its inhibitory effect by binding to the oligomycin-sensitivity-conferring protein (OSCP) and the Fo subunit of the F1Fo-ATP synthase[3][4]. By physically blocking the proton channel, Oligomycin A prevents the influx of protons back into the mitochondrial matrix. This halts the phosphorylation of ADP to ATP (State 3 respiration) and leads to a hyperpolarization of the inner mitochondrial membrane due to the continuous, un-dissipated pumping of protons by the ETC[2][4].

Leucinostatin A: High-Affinity Inhibition and Uncoupling

Leucinostatin A, produced by Purpureocillium lilacinum, is a nonapeptide that also targets the mitochondrial ATP synthase[1][5]. However, its mechanism is bipartite and highly concentration-dependent:

  • Low Concentrations (<100 nM): Leucinostatin A acts as a specific, high-affinity inhibitor of the ATP synthase (Ki ~ 80 nM). Structure-activity relationship (SAR) studies reveal that the hydroxyleucine residue at position 7 is strictly essential for this specific inhibition[1][2]. Like oligomycin, this low-dose inhibition hyperpolarizes the mitochondrial membrane[2].

  • High Concentrations (>200 nM): Unlike oligomycin, higher concentrations of Leucinostatin A induce protonophoric uncoupling. The peptide facilitates anomalous proton leak across the inner mitochondrial membrane, collapsing the proton gradient (Δp) and leading to rapid membrane depolarization[2][6].

Mechanistic pathways of Oligomycin A and Leucinostatin A on mitochondrial bioenergetics.

Quantitative Data & Performance Metrics

To select the appropriate inhibitor for your assay, it is critical to understand their binding affinities and secondary effects. The following table synthesizes quantitative data derived from purified mammalian (bovine/human) and yeast ATP synthase assays[1][2].

PropertyOligomycin ALeucinostatin A
Chemical Class Macrolide spiroketalNonapeptide
Primary Target F1Fo-ATP Synthase (Fo/OSCP)F1Fo-ATP Synthase
Inhibitory Constant ( Ki​ ) ~20 nM~80 nM
Mechanism at Low Doses Proton channel blockadeATP synthase inhibition
Mechanism at High Doses Sustained inhibitionProtonophoric uncoupling
Membrane Potential (Low Dose) HyperpolarizationHyperpolarization
Membrane Potential (High Dose) HyperpolarizationDepolarization (Gradient collapse)
Off-Target Effects Store-operated Ca2+ channels (at ~2 µM)Broad cytotoxicity / Ionophore activity

Note: While Oligomycin A is a more potent absolute inhibitor of ATP synthase ( Ki​ ~20 nM), Leucinostatin A ( Ki​ ~80 nM) provides a unique pharmacological profile for studying energetic uncoupling in negatively charged membranes, such as those found in protozoan parasites or specific tumor subtypes (e.g., Luminal Androgen Receptor TNBC)[1][7].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By measuring the membrane potential ( ΔΨ ), researchers can definitively distinguish between ATP synthase inhibition (which causes hyperpolarization) and uncoupling (which causes depolarization).

Protocol: Differentiating Inhibition vs. Uncoupling via Safranin O Fluorescence

This workflow utilizes Safranin O, a lipophilic cationic dye that accumulates in energized mitochondria, quenching its own fluorescence.

Materials:

  • Isolated mitochondria (e.g., bovine heart or rat liver)[2][6].

  • Assay Buffer: 250 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA, 2 mM potassium phosphate.

  • Energizer: 5 mM Succinate (Complex II substrate).

  • Fluorescent Probe: 5 µM Safranin O (Ex: 495 nm / Em: 586 nm).

Step-by-Step Methodology:

  • Baseline Establishment: Suspend isolated mitochondria (0.5 mg protein/mL) in the assay buffer. Add 5 µM Safranin O. Causality: The dye distributes evenly, providing a baseline fluorescence signal.

  • Energization: Inject 5 mM succinate into the suspension. Causality: Succinate feeds electrons into Complex II, driving proton pumping. The resulting negative interior membrane potential ( ΔΨ ) draws the cationic Safranin O into the matrix, causing fluorescence quenching.

  • Inhibitor Addition (Cohort A - Oligomycin A): Add 20–50 nM Oligomycin A. Expected Result: Further fluorescence quenching (Hyperpolarization). By blocking proton backflow through ATP synthase, the ETC pumps protons unopposed[2].

  • Inhibitor Addition (Cohort B - Leucinostatin A, Low Dose): Add 25–80 nM Leucinostatin A. Expected Result: Hyperpolarization, mirroring Oligomycin A, validating its role as a specific ATP synthase inhibitor at low concentrations[2].

  • Inhibitor Addition (Cohort C - Leucinostatin A, High Dose): Add >200 nM Leucinostatin A. Expected Result: Rapid fluorescence recovery (Depolarization). Causality: The protonophoric activity collapses the proton gradient, releasing Safranin O back into the buffer[2][6].

Experimental workflow for distinguishing ATP synthase inhibition from protonophoric uncoupling.

Strategic Applications in Drug Development

Choosing between these two compounds depends heavily on the research objective:

  • Use Oligomycin A when: You require a stable, absolute block of State 3 respiration for metabolic flux analysis (e.g., Seahorse XF Cell Mito Stress Test). It is also highly effective as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) due to its potent, irreversible disruption of cellular energy[3].

  • Use Leucinostatin A when: You are investigating dual-action antimicrobial/antiprotozoal mechanisms, or studying specific cancer metabolic vulnerabilities. For instance, Leucinostatin A has shown selective antiproliferative effects in Luminal Androgen Receptor (LAR) subtypes of Triple Negative Breast Cancer (TNBC) by impeding mTORC1 signaling secondary to ATP synthase inhibition[7]. Furthermore, its derivatives (e.g., Lefleuganan) are actively being developed as clinical-stage antiprotozoal agents[1].

References

  • Creative Biolabs. "Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service." Creative Biolabs ADC Platform. Available at: [Link]

  • Wikipedia Contributors. "Oligomycin." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Arnold, N., et al. (2025). "Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity." Journal of Medicinal Chemistry. DOI: [Link]

  • Shima, A., et al. (1990). "Dual Inhibitory Effects of the Peptide Antibiotics Leucinostatins on Oxidative Phosphorylation in Mitochondria." Cell Structure and Function. DOI: [Link]

  • Kil, Y. S., et al. (2020). "Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer." Journal of Natural Products. Available at: [Link]

  • Niu, G., et al. (2024). "Leucinostatins target Plasmodium mitochondria to block malaria transmission." Parasites & Vectors. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of Leucinostatin Analogs: A Comparative Guide for Drug Development

Executive Summary Leucinostatins, a class of peptidic mycotoxins produced by Purpureocillium lilacinum, represent some of the most potent antiprotozoal and antiproliferative agents discovered to date[1]. However, their c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Leucinostatins, a class of peptidic mycotoxins produced by Purpureocillium lilacinum, represent some of the most potent antiprotozoal and antiproliferative agents discovered to date[1]. However, their clinical translation has historically been hindered by severe systemic mammalian toxicity[1]. Recent breakthroughs in synthetic microwave-assisted solid-phase peptide synthesis (SPPS) have enabled the rational design of simplified analogs, most notably Lefleuganan (ZHAWOC6025), which is currently in clinical development for cutaneous leishmaniasis[1],[2].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of natural Leucinostatins and their synthetic counterparts. By dissecting the structural imperatives of these molecules, we can understand how modern drug design successfully uncouples therapeutic efficacy from mammalian toxicity.

Mechanistic Divergence: The Dual-Target Paradigm

The hypertoxicity of natural Leucinostatin A (LeuA) stems from a dual-mechanism of action. While it successfully destabilizes the inner mitochondrial membrane of protozoa (yielding antiprotozoal activity), it simultaneously acts as a high-affinity inhibitor of the mammalian mitochondrial ATP synthase[2].

By mapping the chemical space between LeuA and synthetic analogs, researchers discovered that these two mechanisms can be structurally uncoupled. Lefleuganan retains the ability to induce energetic uncoupling in negatively charged membranes but completely lacks the ATP synthase inhibitory activity, thereby sparing mammalian cells from rapid ATP depletion[2].

MoA LeuA Leucinostatin A (Natural Product) Membrane Inner Mitochondrial Membrane (Energetic Uncoupling) LeuA->Membrane Binds ATPSynthase Mitochondrial ATP Synthase (Direct Inhibition) LeuA->ATPSynthase Inhibits via Hydroxyleucine-7 Lef Lefleuganan (Synthetic Analog) Lef->Membrane Binds Safe Reduced Cytotoxicity (High Selectivity) Lef->Safe Spares ATP Synthase AntiProto Antiprotozoal Activity (High Efficacy) Membrane->AntiProto Destabilization Tox Mammalian Toxicity (High) ATPSynthase->Tox ATP Depletion

Mechanism of action divergence between Leucinostatin A and Lefleuganan.

Structure-Activity Relationship (SAR) Landscape

Rational drug design requires a precise understanding of how individual moieties contribute to target binding and off-target toxicity. Comprehensive SAR studies utilizing Trypanosoma brucei as a model organism have delineated the functional boundaries of the Leucinostatin pharmacophore[1].

Table 1: Structural Determinants of Leucinostatin Analogs
Structural MoietyModificationFunctional Consequence
N-terminal Acyl Group Replacement with Acetyl1000-fold decrease in target affinity. The unsaturated acyl chain is essential for baseline activity[1].
Position 2 (Aib-2) Alanine substitutionWell tolerated; maintains baseline antiprotozoal activity[1].
Position 7 (Hydroxyleucine) Removal / SimplificationEliminates ATP synthase inhibition; drastically reduces systemic mammalian toxicity while preserving membrane uncoupling[2].
C-terminal Amine Replacement with Carboxylic AcidSevere loss of efficacy against bacteria, fungi, and cancer cells (as observed in Leucinostatin Y)[1].

Causality in Structural Modifications:

  • The Hydroxyleucine-7 Paradox: The presence of hydroxyleucine at position 7 in LeuA is the definitive structural requirement for binding to the mammalian ATP synthase. Its removal in Lefleuganan abolishes systemic toxicity without compromising the peptide's ability to disrupt protozoal mitochondrial membranes[2].

  • Terminal Amine Necessity: The C-terminal amine acts as a critical electrostatic anchor. Analogs possessing a terminal carboxylic acid exhibit drastically reduced activity, underscoring the necessity of a positive charge for efficient membrane insertion[1].

Comparative Performance Metrics

To objectively evaluate the therapeutic window of these compounds, we must compare their in vitro efficacy against protozoal models alongside their cytotoxicity profiles in mammalian cells (e.g., L6 rat myoblast cells).

Table 2: Comparative Performance Metrics (In Vitro & Enzymatic)
CompoundT. brucei IC₅₀ (nM)L6 Cytotoxicity IC₅₀ (nM)Selectivity Index (SI)ATP Synthase Kᵢ (Bovine)
Leucinostatin A (Natural)0.4 - 2.8259~92~80 nM[2]
Leucinostatin B (Natural)2.8N/AN/AN/A
Lefleuganan (Synthetic)6.41563~244No Inhibition[2]
Leucinostatin Y (Natural)>1000>5000N/AN/A[1]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in SAR validation, the following protocols are designed as self-validating systems. They isolate specific variables (membrane charge vs. enzymatic activity) to establish direct causality.

Workflow Synth Microwave-Assisted SPPS (Analog Synthesis) Liposome Unilamellar Liposome Assay (Membrane Integrity) Synth->Liposome Purified Peptides O2 High-Res O2 Consumption (Mitochondrial Function) Synth->O2 InVivo T. brucei / L6 Cell Assays (Selectivity Index) Liposome->InVivo Membrane Data O2->InVivo Respiration Data

Self-validating experimental workflow for evaluating Leucinostatin analogs.

Protocol 1: High-Resolution Respirometry & ATP Synthase Inhibition

Purpose: To discriminate between ATP synthase inhibition and membrane potential dissipation within a single biological sample. Step-by-Step Methodology:

  • Permeabilization: Prepare digitonin-permeabilized human fibroblasts or intact T. brucei cells.

    • Causality: Digitonin selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact, allowing direct substrate access without structural artifact[2].

  • Baseline Energization: Introduce succinate and ADP to the respirometry chamber.

    • Causality: This drives the mitochondria into State 3 respiration (active ATP synthesis), establishing an internal baseline control for maximal oxygen consumption.

  • Analog Titration: Titrate the Leucinostatin analog (e.g., 50–200 nM) and monitor O₂ flux in real-time.

    • Causality: A rapid, dose-dependent drop in O₂ consumption indicates direct ATP synthase inhibition (as seen with LeuA), whereas a sustained or spiked O₂ flux followed by collapse indicates membrane uncoupling (as seen with Lefleuganan)[2].

  • Orthogonal Validation: Add oligomycin (a known ATP synthase inhibitor) to a parallel control.

    • Causality: Validates that the observed respiratory depression in the test sample is mechanistically identical to established ATP synthase blockade[3].

Protocol 2: Unilamellar Liposome Membrane Potential Assay

Purpose: To isolate the variable of membrane charge and evaluate energetic uncoupling free from cellular compensatory mechanisms. Step-by-Step Methodology:

  • Liposome Reconstitution: Synthesize unilamellar liposomes loaded with the fluorescent dye safranin O or NBD-glucose.

    • Causality: Artificial liposomes strip away cellular proteins, isolating the peptide-lipid interaction to definitively prove that membrane destabilization is an intrinsic property of the analog[1].

  • Artificial Energization: Energize proteoliposomes with succinate to generate a membrane potential.

    • Causality: Mimics the electrochemical gradient of the inner mitochondrial membrane, the primary physiological target of Leucinostatins[2].

  • Fluorescence Monitoring: Introduce the synthetic peptide and monitor fluorescence quenching or leakage.

    • Causality: Quantifies the exact concentration threshold at which membrane integrity is compromised, providing a direct biophysical correlate to the in vitro IC₅₀ values[1].

Conclusion

The transition from the highly toxic natural product Leucinostatin A to the clinical candidate Lefleuganan exemplifies the power of targeted SAR mapping. By identifying and eliminating the hydroxyleucine-7 moiety responsible for mammalian ATP synthase inhibition, researchers have successfully isolated the potent antiprotozoal membrane-uncoupling activity[2]. This structural optimization provides a validated blueprint for the continued development of peptide-based therapeutics against neglected tropical diseases.

References

  • Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - nih.gov[Link]

  • Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - acs.org[Link]

  • Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - nih.gov[Link]

  • Structures of the four active compounds were determined as different derivatives of leucinostatins - researchgate.net[Link]

  • Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - plos.org[Link]

Sources

Validation

Comparative Analysis of Leucinostatin A and Atpenin B: Mitochondrial Modulators in Drug Development

As the pursuit of novel antineoplastic and antiparasitic agents increasingly focuses on mitochondrial bioenergetics, natural product derivatives have emerged as indispensable pharmacological tools. Among these, Leucinost...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pursuit of novel antineoplastic and antiparasitic agents increasingly focuses on mitochondrial bioenergetics, natural product derivatives have emerged as indispensable pharmacological tools. Among these, Leucinostatin A (a nonapeptide/peptaibol) and Atpenin B (a pyridone derivative) stand out for their profound ability to abrogate mitochondrial function. However, their utility in drug development is dictated by entirely distinct mechanisms of action, pharmacokinetic profiles, and cellular targets.

This guide provides a comprehensive, data-driven comparison of these two compounds, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate them in the laboratory.

Mechanistic Divergence: The Causality of Energy Depletion

To leverage these compounds effectively, researchers must understand the precise biochemical nodes they disrupt within the mitochondrial electron transport chain (ETC).

Atpenin B: Precision Inhibition of Complex II Atpenin B, isolated from Penicillium sp., is a highly specific, competitive inhibitor of mitochondrial Complex II (Succinate Dehydrogenase, SDH)[1]. It binds to the ubiquinone-binding pocket of the enzyme. By blocking the electron transfer from succinate to ubiquinone, Atpenin B halts the tricarboxylic acid (TCA) cycle and prevents the generation of the proton gradient necessary for ATP synthesis, leading to rapid cellular ATP depletion [2].

Leucinostatin A: Dual-Action Uncoupling and Complex V Inhibition Leucinostatin A operates downstream of the ETC with a dual-pronged mechanism. First, it directly inhibits the mitochondrial ATP Synthase (Complex V). Second, owing to its amphipathic peptaibol structure, it acts as a weak ionophore, inserting into the inner mitochondrial membrane and dissipating the proton motive force ( ΔΨm​ ) [3]. This uncoupling effect induces a futile cycle of oxygen consumption without ATP generation, effectively starving the cell of energy while simultaneously generating reactive oxygen species (ROS).

MOA Succinate Succinate C2 Complex II (SDH) Succinate->C2 UQ Ubiquinone C2->UQ Electron Transfer AtpeninB Atpenin B AtpeninB->C2 Inhibits Protons Proton Gradient CV ATP Synthase Protons->CV Proton Motive Force Leak Proton Leak (Uncoupling) Protons->Leak Induced by Leucinostatin A ATP ATP Production CV->ATP LeucinostatinA Leucinostatin A LeucinostatinA->Protons Dissipates LeucinostatinA->CV Inhibits

Fig 1: Distinct mitochondrial targets of Atpenin B (Complex II) and Leucinostatin A (Complex V).

Comparative Performance & In Vivo Translation

While both compounds are potent in vitro, their translational potential diverges significantly due to pharmacokinetic properties and secondary mechanisms. A critical benchmark for these compounds is their performance in tumor microenvironment models, such as the DU-145 prostate cancer co-culture model.

In studies where DU-145 prostate cancer cells were co-inoculated with prostate stromal cells (PrSC), Leucinostatin A significantly outperformed Atpenin B in suppressing tumor growth in vivo [4]. The causality behind this discrepancy is twofold:

  • ADME Limitations: Atpenin B suffers from poor absorption, distribution, metabolism, and excretion (ADME) properties, severely limiting its systemic bioavailability compared to its in vitro potency[5].

  • Paracrine Disruption: Leucinostatin A exhibits a secondary, highly targeted effect: it specifically reduces the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells. By starving the tumor of this critical paracrine growth signal, Leucinostatin A disrupts the tumor-stroma interaction, an effect not observed with Atpenin B [6].

Quantitative Comparison Summary
Pharmacological FeatureLeucinostatin AAtpenin B
Chemical Class Hydrophobic Nonapeptide (Peptaibol)Pyridone Derivative
Primary Target ATP Synthase (Complex V) & Lipid BilayerSuccinate Dehydrogenase (Complex II)
Mechanism of Action Uncoupler & Complex V InhibitorUbiquinone-site Competitive Inhibitor
Cellular ATP Depletion High (via ΔΨm​ dissipation)High ( IC50​≈0.02μM in Raji cells)
In Vivo Efficacy (Oncology) Significant tumor suppressionLimited (Poor ADME properties)
Tumor-Stroma Interaction Reduces IGF-I expression in PrSCNo significant IGF-I reduction

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating these compounds requires orthogonal assays with built-in validation controls. The following protocols are designed as self-validating systems to accurately measure the specific activities of Atpenin B and Leucinostatin A.

Workflow Isolate Isolate Mitochondria (e.g., Bovine Heart/DU-145) Split Aliquot Samples Isolate->Split Assay1 SQR Activity Assay (DCIP Reduction) Split->Assay1 Assay2 Respirometry Assay (Clark-type Electrode) Split->Assay2 AddAtp Titrate Atpenin B (+ TTFA Control) Assay1->AddAtp AddLeu Titrate Leucinostatin A (+ Oligomycin Control) Assay2->AddLeu Read1 Measure Absorbance (Decrease at 600nm) AddAtp->Read1 Read2 Measure State 4 Respiration & O2 Consumption AddLeu->Read2

Fig 2: Parallel experimental workflows for validating SDH inhibition and mitochondrial uncoupling.

Protocol A: Succinate-Ubiquinone Reductase (SQR) Assay for Atpenin B

Objective: Measure the physiological electron transfer from succinate to ubiquinone, isolating Complex II activity. Causality & Design: We use 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor coupled with ubiquinone-2 ( UQ2​ ). Sodium azide is added to block Complex IV, preventing the loss of electrons to oxygen and ensuring all electron flow is captured by DCIP [1].

  • Buffer Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 10 mM succinate, and 2 mM sodium azide.

  • Mitochondrial Addition: Add isolated mitochondria (e.g., 10μg protein/mL) to the buffer and incubate for 5 minutes at 25∘C to activate SDH.

  • Initiation: Add 50μM UQ2​ and 50μM DCIP.

  • Measurement: Monitor the decrease in absorbance at 600 nm (extinction coefficient 21 mM−1cm−1 ) to establish the baseline SQR activity.

  • Inhibition & Validation: Titrate Atpenin B ( 0.1 nM−1μM ).

    • Self-Validation Step: In a parallel well, add 10μM Thenoyltrifluoroacetone (TTFA), a known Complex II inhibitor. If TTFA fails to halt DCIP reduction, the assay system is compromised (e.g., alternative electron leak), and the Atpenin B data must be discarded.

Protocol B: High-Resolution Respirometry for Leucinostatin A

Objective: Differentiate between ATP Synthase inhibition and membrane uncoupling. Causality & Design: Uncouplers dissipate the proton gradient, causing the ETC to run at maximum capacity to compensate, which manifests as a spike in oxygen consumption even in the absence of ADP (State 4 respiration)[3].

  • Chamber Setup: Suspend mitochondria in respiration buffer ( 225 mM sucrose, 20 mM KCl, 10 mM K2​HPO4​ , 5 mM MgCl2​ , pH 7.4) in a Clark-type oxygen electrode chamber.

  • Substrate Addition: Add 5 mM succinate and 2μM rotenone (to block Complex I and isolate the downstream pathway).

  • State 3 Respiration: Add 200μM ADP to stimulate ATP synthesis. Record the rapid oxygen consumption rate.

  • State 4 Respiration: Wait for ADP depletion, marked by a plateau in oxygen consumption.

  • Uncoupling Measurement: Titrate Leucinostatin A. An immediate, sharp increase in oxygen consumption confirms the uncoupling (ionophore) effect.

  • Validation:

    • Self-Validation Step: To prove the oxygen spike is due to uncoupling and not an artifact of ATP Synthase activity, pre-treat a control sample with Oligomycin ( 1μg/mL ), a strict Complex V inhibitor. If Leucinostatin A still induces a massive oxygen consumption spike in the presence of Oligomycin, its uncoupling mechanism is definitively validated.

Conclusion & Application Insights

For researchers mapping the structural biology of Succinate Dehydrogenase or investigating the TCA cycle in vitro, Atpenin B remains an unparalleled tool due to its extreme potency and specificity. However, for drug development professionals aiming to translate mitochondrial modulation into in vivo oncological or antiparasitic therapies, Leucinostatin A provides a more viable scaffold. Its ability to disrupt tumor-stroma paracrine signaling (IGF-I) and its superior in vivo efficacy make it a compelling lead, provided its systemic toxicity can be mitigated through targeted delivery systems (e.g., liposomal formulations) or structural optimization.

References

  • Oshino, K., Kumagai, H., Tomoda, H., & Omura, S. (1990). "Mechanism of action of atpenin B on Raji cells." The Journal of Antibiotics. Available at: [Link]

  • Miyadera, H., Shiomi, K., Ui, H., Yamaguchi, Y., Masuma, R., Tomoda, H., Miyoshi, H., Osanai, A., Kita, K., & Omura, S. (2003). "Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase)." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Kawada, M., Inoue, H., Masuda, T., & Ikeda, D. (2010). "Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells." International Journal of Cancer. Available at:[Link]

  • Brand, M., et al. (2021). "Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity." Angewandte Chemie International Edition. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Leucinostatin A, Hydrochloride by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a non-negotiable cornerstone of reliable and reproducible research. This is particularly true for comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a non-negotiable cornerstone of reliable and reproducible research. This is particularly true for complex natural products like Leucinostatin A, a potent, non-ribosomal peptide with significant biological activities.[1][2] This guide provides an in-depth, experience-driven approach to assessing the purity of Leucinostatin A, hydrochloride, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will not only detail a robust analytical method but also explore the scientific rationale behind our choices and compare this gold-standard technique with other analytical alternatives.

The Analytical Challenge: Understanding Leucinostatin A

Leucinostatin A is a hydrophobic nonapeptide antibiotic isolated from fungi such as Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[3][4][5] Its structure is complex, featuring several unusual and non-proteinogenic amino acids.[3][6] Natural isolates and synthetic batches often contain closely related analogs, most notably Leucinostatin B, which differs by a single methylene group.[7] Furthermore, potential impurities can arise from the manufacturing process or degradation, including truncated sequences or isomers.[8] These factors necessitate a high-resolution analytical method capable of separating structurally similar compounds to ensure accurate purity assessment.

The Principle of RP-HPLC for Peptide Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical technique for assessing the purity of peptides.[9][10][11] The causality behind its effectiveness lies in the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase: We utilize a C18 (octadecyl) bonded silica column. The long hydrocarbon chains create a hydrophobic environment that reversibly interacts with non-polar regions of the peptide. Leucinostatin A's significant hydrophobicity makes it an ideal candidate for this separation mode.

  • Mobile Phase: A gradient of an aqueous solvent (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is used. The analysis begins with a high concentration of the aqueous phase, promoting the binding of Leucinostatin A to the C18 column. As the percentage of acetonitrile gradually increases, the mobile phase becomes more non-polar, disrupting the hydrophobic interactions and eluting the peptide from the column. More hydrophobic molecules are retained longer and thus elute later.

  • Ion-Pairing Agent: An acidic modifier, typically trifluoroacetic acid (TFA), is added to both mobile phases. TFA serves a dual purpose: it acidifies the mobile phase to ensure the peptide's carboxylic acid groups are protonated, and it acts as an ion-pairing agent for basic residues. This minimizes unwanted ionic interactions with the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks.

  • Detection: Peptides universally absorb UV light at low wavelengths (210-220 nm) due to the presence of peptide bonds.[8][11] This allows for the sensitive detection of Leucinostatin A and any peptide-related impurities.

RP_HPLC_Principle cluster_system HPLC System cluster_separation Separation Principle Injector Injector (Sample Introduced) Column C18 Column (Stationary Phase) Injector->Column Hydrophobic Interaction Pump Solvent Pump (Mobile Phase Gradient) Detector UV Detector (215 nm) Column->Detector Separated Separated Components Column->Separated Eluted over time by increasing organic solvent Data Data System (Chromatogram) Detector->Data Analyte_Mix Sample Mixture (Leucinostatin A + Impurities) Analyte_Mix->Column Loaded onto Column

Caption: Principle of Reversed-Phase HPLC separation for peptides.

Experimental Protocol: Purity of Leucinostatin A, Hydrochloride

This protocol is designed as a self-validating system. The inclusion of system suitability checks ensures that the instrumentation and method are performing correctly before any sample analysis is accepted as valid.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
Analytical Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Sample Diluent Methanol or Acetonitrile/Water (50:50, v/v)
Leucinostatin A, HCl Reference Standard and Sample for Analysis
Sample Preparation
  • Accurately weigh approximately 1.0 mg of Leucinostatin A, hydrochloride reference standard or sample.

  • Dissolve in 1.0 mL of the sample diluent to achieve a concentration of 1.0 mg/mL. Leucinostatin A is soluble in methanol and DMSO.[2]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the solution to an HPLC vial for analysis.

Chromatographic Conditions
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection 215 nmOptimal wavelength for detecting the peptide bond, ensuring all peptide-related species are observed.[9]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Gradient Program Time (min) %B (ACN)
0.040
25.095
30.095
30.140
35.040

Rationale for Gradient: A starting condition of 40% ACN is chosen due to the high hydrophobicity of Leucinostatin A. A long, shallow gradient to 95% ACN is employed to ensure sufficient resolution between the main peak and any closely eluting, structurally similar impurities.

System Suitability

Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable for use if it meets the following criteria, which are based on established pharmaceutical guidelines.[12][13]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak asymmetry; ensures accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 2.0%For the peak area of the five replicate injections; ensures precision.
Data Analysis

The purity of the Leucinostatin A sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Purity (%) = (Area of Leucinostatin A Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) C Equilibrate HPLC System with Initial Conditions A->C B Prepare Sample (1 mg/mL Leucinostatin A, HCl in Diluent) D Perform System Suitability (5 Replicate Injections of Standard) B->D C->D E Check Acceptance Criteria (Tailing, Plates, RSD) D->E F Inject Sample(s) E->F If Passed G Acquire Chromatographic Data F->G H Integrate All Peaks G->H I Calculate Purity (% Area = [Main Peak / Total Area] * 100) H->I J Generate Report I->J

Caption: Experimental workflow for HPLC purity assessment.

Comparison with Alternative and Complementary Techniques

While RP-HPLC is the standard for purity assessment, a comprehensive characterization of Leucinostatin A often requires orthogonal methods that provide different types of information.[10]

TechniquePrincipleInformation ProvidedKey Advantage
RP-HPLC Differential partitioning between a non-polar stationary and polar mobile phase.Purity (Area %), detection of related impurities.High resolution, robust, and quantitative.
Ultra-PLC (UPLC) HPLC using columns with smaller particles (<2 µm).Same as HPLC, but faster with higher resolution.Increased throughput and separation efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled to a mass spectrometer.Purity, molecular weight confirmation, impurity ID.Provides molecular identity of all separated peaks.
Amino Acid Analysis (AAA) Acid hydrolysis of the peptide followed by quantification of constituent amino acids.[9]Net peptide content (absolute amount of peptide).Determines peptide quantity, independent of purity.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.Purity, detection of charged variants.Orthogonal separation mechanism to HPLC.

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, this analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[14][15] Validation demonstrates that the method is suitable for its intended purpose.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. (Includes Repeatability and Intermediate Precision).[13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography method detailed here provides a robust, reliable, and high-resolution approach for assessing the purity of Leucinostatin A, hydrochloride. The rationale behind each parameter—from the C18 column chemistry to the TFA-modified mobile phase gradient—is grounded in the fundamental principles of peptide chemistry and chromatography. By integrating system suitability checks, this protocol becomes a self-validating system, ensuring data integrity. While HPLC is the gold standard for purity determination, a complete analytical picture is best achieved by complementing it with orthogonal techniques like LC-MS for identity confirmation and Amino Acid Analysis for determining net peptide content. Adherence to established validation principles further solidifies the trustworthiness of the results, a critical requirement for advancing research and drug development.

References

  • Mittel, P. et al. (2022). Structure of a hydrophobic leucinostatin derivative determined by host lattice display. IUCrJ. [Link]

  • Mori, Y. et al. (1982). Structure of Leucinostatin A, New Peptide Antibiotic from Paecilomyces lilacinus A-267. Journal of the Chemical Society, Chemical Communications. [Link]

  • Yasir, M. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Mori, Y. et al. (1982). Structure of leucinostatin A, new peptide antibiotic from Paecilomyces lilacinus A-267. Journal of the Chemical Society, Chemical Communications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 156012899, Leucinostatin A. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]

  • Zhang, P. et al. (2022). Structures of leucinostatin F and the new leucinostatin I. ResearchGate. [Link]

  • NextSDS. (2024). Leucinostatin A — Chemical Substance Information. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Kumar, S. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Bioaustralis Fine Chemicals. Leucinostatin A. [Link]

  • Patel, V. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Brand, M. et al. (2023). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Aguado-Martínez, A. et al. (2022). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. PMC. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Arai, T. et al. (1982). Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B. PubMed. [Link]

  • Fang, W. et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Leucinostatin A, Hydrochloride

This guide provides an in-depth, procedural framework for the safe handling and disposal of Leucinostatin A, hydrochloride in a laboratory setting. As a potent fungal metabolite with cytotoxic properties, strict adherenc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Leucinostatin A, hydrochloride in a laboratory setting. As a potent fungal metabolite with cytotoxic properties, strict adherence to these protocols is essential to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] This document synthesizes established best practices for managing cytotoxic agents, offering a clear, step-by-step methodology for researchers and drug development professionals.

Core Principles: Understanding the Hazard

Leucinostatin A is a nonapeptide antibiotic that exhibits significant bioactivity, including cytotoxic effects on various cell lines and the ability to uncouple oxidative phosphorylation.[1][2] Due to its inherent toxicity, Leucinostatin A, hydrochloride and all materials that come into contact with it must be managed as hazardous cytotoxic waste.[3][4] The fundamental principle guiding its disposal is to ensure complete destruction, with high-temperature incineration being the universally recommended method to prevent the release of the active molecule into the environment.[3][5][6]

All waste generated must be handled under a "cradle-to-grave" principle, meaning its management is tracked from the point of generation to its final disposal.

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure through inhalation, skin absorption, or ingestion.[5] The following PPE is mandatory when handling Leucinostatin A, hydrochloride in any form (solid powder or solution).

  • Gloves : Always wear two pairs of chemotherapy-rated nitrile gloves ("double-gloving"). The outer glove should be tucked under the cuff of the gown. This provides a barrier against potential permeation and allows for safe removal of the contaminated outer layer.[5]

  • Gown : A disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting elastic or knit cuffs is required. This prevents contamination of personal clothing.[5]

  • Eye and Face Protection : ANSI-rated safety glasses or goggles are the minimum requirement. When there is a risk of splashes or aerosol generation (e.g., during spill cleanup or when handling powders outside of a containment hood), a full-face shield should be worn in conjunction with goggles.

  • Respiratory Protection : If handling the solid powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation of fine particles.[5]

Waste Segregation and Containment: A Systematic Approach

Proper segregation of cytotoxic waste is critical to ensure it is routed to the correct disposal stream.[3] All waste contaminated with Leucinostatin A, hydrochloride must be kept separate from regular laboratory trash.

Waste TypeDescriptionContainer TypeLabeling Requirement
Bulk Chemical Waste Unused or expired Leucinostatin A, hydrochloride powder; concentrated stock solutions; grossly contaminated items.A dedicated, sealed, and leak-proof hazardous waste container."Hazardous Waste: Cytotoxic"
Trace Contaminated Sharps Needles, syringes, scalpels, and glass Pasteur pipettes used to handle the compound.A red or yellow, rigid, puncture-proof sharps container specifically designated for cytotoxic waste.[3]"Cytotoxic Sharps: Incinerate Only"
Trace Contaminated Solids Gloves, gowns, bench paper, pipette tips, empty vials, and other disposable labware with incidental contamination.A rigid, leak-proof container (often yellow) lined with a yellow chemotherapeutic waste bag.[5]"Cytotoxic Waste: Incinerate Only"
Contaminated Liquids Aqueous waste from experiments, cell culture media containing the compound, or the first rinse from decontaminating reusable glassware.A dedicated, sealed, and leak-proof hazardous waste container, clearly marked for aqueous cytotoxic waste."Hazardous Waste: Cytotoxic"

Step-by-Step Disposal Workflow

This protocol outlines the standard operating procedure for disposing of waste generated during typical laboratory use of Leucinostatin A, hydrochloride.

Workflow Diagram: Leucinostatin A, Hydrochloride Disposal

Diagram 1: Disposal Workflow cluster_0 Point of Generation (In Fume Hood / BSC) cluster_1 Primary Containment A Experiment Complete B Segregate Waste: - Sharps - Solids (Gloves, Tips) - Liquids A->B C Place into Labeled Cytotoxic Sharps Container B->C Sharps D Place into Labeled Cytotoxic Solids Bin (Yellow) B->D Solid Waste E Collect in Labeled Aqueous Waste Bottle B->E Liquid Waste H Seal Primary Containers When 3/4 Full C->H D->H E->H F Doff PPE: Remove outer gloves, gown, then inner gloves G Dispose of PPE in Cytotoxic Solids Bin (Yellow) F->G G->H I Move Sealed Containers to Satellite Accumulation Area H->I J Request Waste Pickup from EHS Office I->J K Transport to Licensed Hazardous Waste Facility J->K L Final Disposal by High-Temperature Incineration K->L

Caption: Disposal workflow for Leucinostatin A, hydrochloride waste.

Protocol Steps:
  • Work in a Designated Area : All work with Leucinostatin A, hydrochloride should be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to contain any aerosols or dust.[5][6]

  • Prepare Waste Containers : Before starting work, ensure all necessary, correctly labeled cytotoxic waste containers are within reach inside the containment area.

  • Segregate at Source : As waste is generated, immediately place it into the appropriate container (sharps, solids, or liquids). Do not allow cytotoxic waste to accumulate on the bench.

  • Doffing PPE : After completing your work, remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown (turned inside out), and finally the inner gloves.[7] All used PPE is disposed of as solid cytotoxic waste.[5]

  • Seal Containers : Once a primary waste container is approximately three-quarters full, securely seal it. Do not overfill containers.

  • Decontaminate Exterior : Wipe the exterior of the sealed primary container with a detergent solution to remove any surface contamination.

  • Transfer to Accumulation Area : Transport the sealed and decontaminated container to your laboratory's designated satellite accumulation area for hazardous waste.

  • Schedule Pickup : Follow your institution's procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.[5] Ensure all required hazardous waste tags are properly completed.

Emergency Procedures: Spills and Exposures

Immediate and correct response to spills and exposures is crucial.

Spill Cleanup Protocol
  • For Small Spills (<5 mL or 5 g) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill. If it is a liquid, use absorbent pads. If it is a powder, cover it with damp absorbent pads to prevent aerosolization.[5]

    • Wipe up the spill, working from the outside in.

    • Clean the spill area three times using a detergent solution, followed by a final rinse with clean water.[5]

    • Place all cleanup materials into the cytotoxic solids waste container.

  • For Large Spills (>5 mL or 5 g) :

    • Evacuate the immediate area and restrict access.[5]

    • Alert your laboratory supervisor and institutional EHS.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await assistance from EHS.

Personal Exposure Protocol
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact : Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation : Move to fresh air immediately.[8]

  • Ingestion : Rinse the mouth thoroughly with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention after performing first aid. Report the incident to your supervisor and EHS, and be prepared to provide the Safety Data Sheet (SDS) or relevant hazard information to medical personnel.

Decontamination of Reusable Equipment

For reusable items like glassware or magnetic stir bars, a thorough decontamination process is required.

  • Initial Rinse : Carefully rinse the item with a small amount of an appropriate solvent (e.g., ethanol or methanol) to remove the bulk of the compound. This initial rinseate must be collected and disposed of as liquid hazardous waste.

  • Soaking : Submerge the items in a 10% bleach solution for at least 24 hours.[6] Alternatively, a validated detergent known to be effective against cytotoxic compounds can be used according to the manufacturer's instructions.

  • Thorough Cleaning : After soaking, wash the items with a standard laboratory detergent and rinse thoroughly with purified water.

  • Drying : Allow the items to dry completely before returning them to storage.

By implementing this comprehensive disposal strategy, laboratories can effectively manage the risks associated with Leucinostatin A, hydrochloride, ensuring a safe working environment and maintaining regulatory compliance.

References

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS . Environmental Health & Safety, California Institute of Technology. Available at: [Link]

  • SOP for use of cytotoxic agents in Research . University of North Texas Health Science Center. Available at: [Link]

  • Leucinostatin A — Chemical Substance Information . NextSDS. Available at: [Link]

  • Leucinostatin A | C62H111N11O13 | CID 156012899 . PubChem, National Institutes of Health. Available at: [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) . ACS Chemical Health & Safety. Available at: [Link]

  • Cytotoxic Waste Disposal Guidelines . Daniels Health. Available at: [Link]

  • MSDS - Safety Data Sheet . AAPPTec. Available at: [Link]

  • SAFETY DATA SHEET . Bio-Rad. Available at: [Link]

  • Safe handling of cytotoxic drugs and related waste . Pharm-Ed. Available at: [Link]

  • Leucinostatin A . Bioaustralis Fine Chemicals. Available at: [Link]

Sources

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